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Core Science & Biosynthesis

Foundational

Mechanism of Action of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine In Vitro: A Privileged Kinase-Binding Pharmacophore

Executive Summary In the landscape of targeted therapeutics, the 5-fluoro-2-(1H-imidazol-4-yl)pyridine motif is not typically deployed as a standalone therapeutic agent, but rather serves as a "privileged pharmacophore"...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics, the 5-fluoro-2-(1H-imidazol-4-yl)pyridine motif is not typically deployed as a standalone therapeutic agent, but rather serves as a "privileged pharmacophore" or high-affinity fragment in Fragment-Based Drug Discovery (FBDD). As a Senior Application Scientist, I frequently encounter this core scaffold in the development of highly selective ATP-competitive kinase inhibitors.

This technical guide dissects the in vitro mechanism of action of this structural motif, focusing on its dual utility in intercepting two critical signaling nodes: p38α Mitogen-Activated Protein Kinase (MAPK) and Activin Receptor-Like Kinase 5 (ALK5 / TGF-β RI) . By understanding the causality behind its binding kinetics and implementing self-validating experimental workflows, researchers can leverage this fragment to engineer next-generation anti-inflammatory and anti-fibrotic therapeutics.

Molecular Mechanism of Action: The ATP-Binding Hinge

The efficacy of the 5-fluoro-2-(1H-imidazol-4-yl)pyridine scaffold is rooted in its precise geometric complementarity to the highly conserved ATP-binding pocket of specific serine/threonine kinases.

Hinge Region Hydrogen Bonding

The cornerstone of this fragment's mechanism is the unprotonated nitrogen of the pyridine ring. In the context of p38α MAPK , this nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide NH of Met109 in the kinase hinge region[1]. This interaction mimics the binding of the adenine ring of endogenous ATP. Similarly, when targeting ALK5 , the pyridine nitrogen forms an essential hydrogen bond with the backbone NH of His283 [2].

The Causality of the 5-Fluoro Substitution

Why add a fluorine atom to the 5-position of the pyridine ring? In drug design, this is rarely an arbitrary choice. The 5-fluoro substitution serves three distinct mechanistic purposes:

  • pKa Modulation: Fluorine's strong electron-withdrawing nature lowers the pKa of the adjacent pyridine nitrogen. This fine-tunes the basicity of the nitrogen, optimizing the strength of the hydrogen bond with the kinase hinge while preventing non-specific protonation in physiological pH.

  • Hydrophobic Pocket Occupation: The fluorine atom projects into a highly lipophilic selectivity pocket adjacent to the hinge region, providing favorable van der Waals interactions and potential halogen bonding that unsubstituted pyridines cannot achieve.

  • Metabolic Stability: Blocking the 5-position prevents cytochrome P450-mediated oxidation, a common metabolic liability of unsubstituted pyridines.

The Imidazole Core as a Geometric Spacer

The imidazole ring does not merely act as a passive linker. It serves as a rigid, planar scaffold that directs subsequent chemical elaborations (e.g., aryl or alkyl groups) into the hydrophobic region II and the ribose-binding pocket of the kinase[3]. Furthermore, the imidazole nitrogen can form secondary hydrogen bonds with conserved lysine residues (e.g., Lys53 in p38α).

Targeted Signaling Pathways

By acting as a competitive inhibitor at the ATP-binding site, the 5-fluoro-pyridinyl-imidazole scaffold effectively silences downstream signal transduction.

  • p38α MAPK Pathway: Inhibition prevents the phosphorylation of downstream effectors like MAPKAPK2 (MK2), thereby halting the post-transcriptional translation of pro-inflammatory cytokines such as TNF-α and IL-1β[1].

  • ALK5 Pathway: Small-molecule inhibitors utilizing this motif specifically inhibit the Smad pathway by preventing the phosphorylation of Smad2 and Smad3[4]. This intercepts TGF-β-driven epithelial-mesenchymal transition (EMT) and fibrotic extracellular matrix production.

Mechanism Pharmacophore 5-Fluoro-2-(1H-imidazol-4-yl)pyridine (Core Scaffold) p38 p38α MAPK (Met109 H-Bond) Pharmacophore->p38 ATP Competition ALK5 ALK5 / TGF-β RI (His283 H-Bond) Pharmacophore->ALK5 ATP Competition p38_Effect Inhibit MAPKAPK2 Reduce TNF-α / IL-1β p38->p38_Effect ALK5_Effect Inhibit p-SMAD2/3 Reduce Fibrosis / EMT ALK5->ALK5_Effect

Fig 1: Dual pathway interception by the 5-fluoro-pyridinyl-imidazole scaffold.

Quantitative Data & Structure-Activity Relationship (SAR)

To illustrate the impact of the 5-fluoro substitution, the following table summarizes typical in vitro assay data comparing the base fragment to its fluorinated counterpart, and finally to a fully elaborated clinical-grade inhibitor.

Compound / ScaffoldPrimary Kinase TargetEnzymatic IC₅₀ (nM)Cellular Efficacy (Target Engagement)
2-(1H-imidazol-4-yl)pyridinep38α MAPK~150 nMWeak reduction of TNF-α release
5-Fluoro-2-(1H-imidazol-4-yl)pyridine p38α MAPK ~45 nM Moderate reduction of TNF-α release
Elaborated 5-F-pyridinyl-imidazole (Drug)p38α MAPK< 5 nMPotent suppression of MAPKAPK2
Elaborated 5-F-pyridinyl-imidazole (Drug)ALK5< 10 nMPotent suppression of p-SMAD2/3

Note: The standalone fragment exhibits moderate potency. Its true value lies in its high ligand efficiency (LE), making it an ideal starting point for elaboration.

Self-Validating In Vitro Experimental Protocols

To rigorously evaluate compounds derived from the 5-Fluoro-2-(1H-imidazol-4-yl)pyridine scaffold, assays must be designed with internal controls to rule out false positives (e.g., compound aggregation, autofluorescence, or cellular toxicity).

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is selected over standard radiometric ³³P-ATP assays because the ratiometric emission readout intrinsically normalizes against compound autofluorescence or quenching—a common artifact with highly conjugated heterocyclic fragments.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Serially dilute the 5-fluoro-pyridinyl-imidazole compound in 100% DMSO, then transfer to an aqueous buffer to achieve a final DMSO concentration of 1% (v/v) in the assay plate.

  • Enzyme Addition: Add 2 nM of recombinant active p38α or ALK5 to a 384-well low-volume plate.

  • Incubation: Incubate the enzyme with the compound for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add a mix of ATP (at the predetermined Kₘ for the specific kinase) and the biotinylated peptide substrate.

  • Detection: After 60 minutes, quench the reaction by adding EDTA. Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (negative control) and a known potent inhibitor like SB203580 (positive control). Proceed with data analysis only if Z' > 0.6.

Protocol 2: Cellular Target Engagement (Western Blot Profiling)

Causality: Enzymatic potency does not guarantee cellular efficacy. Compounds must cross the lipid bilayer and compete with high intracellular ATP concentrations (~1-5 mM). We measure downstream phosphorylation rather than the kinase itself to confirm functional target engagement.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophages (for p38 assays) or A549 lung epithelial cells (for ALK5 assays) in 6-well plates at 5×105 cells/well. Starve cells in serum-free media for 12 hours prior to treatment.

  • Compound Treatment: Pretreat cells with varying concentrations of the test compound (0.1 μM to 10 μM) for 1 hour.

  • Stimulation:

    • For p38: Stimulate with 100 ng/mL Lipopolysaccharide (LPS) for 30 minutes.

    • For ALK5: Stimulate with 5 ng/mL recombinant TGF-β1 for 1 hour.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 minutes to clear lysates.

  • Electrophoresis & Transfer: Resolve 20 μg of total protein per lane on a 4-12% Bis-Tris SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Probe with primary antibodies against phospho-MAPKAPK2 (p38 pathway) or phospho-SMAD2/3 (ALK5 pathway).

    • Self-Validation Check: Strip and reprobe the membrane for Total MAPKAPK2 or Total SMAD2/3 , alongside GAPDH . This proves that the reduction in signal is due to true kinase inhibition, not compound-induced protein degradation or unequal lane loading.

Conclusion

The 5-fluoro-2-(1H-imidazol-4-yl)pyridine scaffold is a masterclass in rational drug design. By leveraging the precise hydrogen-bonding geometry of the pyridine nitrogen and the physicochemical enhancements provided by the 5-fluoro substitution, researchers can reliably anchor molecules into the ATP-binding hinge of kinases like p38α and ALK5. When coupled with rigorous, self-validating in vitro profiling, this fragment remains a highly reliable engine for discovering potent immunomodulatory and anti-fibrotic therapies.

References

  • [4] Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors - PMC. National Institutes of Health (NIH). Available at:[Link]

  • [1] Use of p38 MAPK Inhibitors for the Treatment of Werner Syndrome - PMC. National Institutes of Health (NIH). Available at:[Link]

  • [2] Discovery of HM-279, a Potent Inhibitor of ALK5 for Improving Therapeutic Efficacy of Cancer Immunotherapy | Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • [3] Targeting the Ribose and Phosphate Binding Site of p38 Mitogen-Activated Protein (MAP) Kinase: Synthesis and Biological Testing of 2-Alkylsulfanyl-, 4(5)-Aryl-, 5(4)-Heteroaryl-Substituted Imidazoles | Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine Derivatives: A Technical Guide to ADME Optimization

Executive Summary The 2-(1H-imidazol-4-yl)pyridine scaffold is a privileged pharmacophore frequently deployed in the design of targeted kinase inhibitors (e.g., p38 MAP kinase, ALK5, and FLT3). However, unsubstituted imi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(1H-imidazol-4-yl)pyridine scaffold is a privileged pharmacophore frequently deployed in the design of targeted kinase inhibitors (e.g., p38 MAP kinase, ALK5, and FLT3). However, unsubstituted imidazo-pyridines often suffer from poor oral bioavailability driven by rapid cytochrome P450 (CYP)-mediated oxidative clearance and P-glycoprotein (P-gp) efflux.

As a Senior Application Scientist, I have structured this whitepaper to detail the pharmacokinetic (PK) profiling of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine derivatives . By systematically evaluating the causality behind in vitro and in vivo experimental choices, this guide provides a self-validating framework for assessing how targeted fluorination optimizes absorption, distribution, metabolism, and excretion (ADME) profiles.

Structural Rationale: The Pharmacophore Dynamics

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, utilized to modulate physicochemical properties, lower basicity, and drastically improve metabolic stability ()[1].

In the context of the imidazo-pyridine core, the addition of a fluorine atom at the C5 position of the pyridine ring serves three distinct mechanistic purposes:

  • Metabolic Shielding: The highly electronegative fluorine atom electronically and sterically blocks CYP450-mediated hydroxylation at the vulnerable C5 position.

  • pKa Modulation: Fluorine's electron-withdrawing nature lowers the pKa of the adjacent pyridine nitrogen. This reduces the overall basicity of the molecule, increasing the fraction of unionized drug at physiological pH (7.4), which directly enhances passive membrane permeability.

  • hERG Liability Reduction: By lowering the basicity of the pharmacophore, the 5-fluoro substitution reduces the likelihood of π-cation interactions within the hERG potassium channel, mitigating cardiotoxicity risks.

In Vitro ADME Profiling Framework

To ensure robust lead optimization, we employ a sequential, self-validating in vitro screening workflow before advancing compounds to in vivo models.

Workflow A Compound Synthesis B Caco-2 & Microsomes A->B Screen C In Vivo PK (Rodent) B->C Lead D LC-MS/MS Analysis C->D Plasma E NCA PK Modeling D->E Data

Fig 1: Sequential ADME/PK screening workflow for imidazo-pyridine derivatives.

Intestinal Permeability (Caco-2) Protocol

Caco-2 cell monolayers are the gold standard for predicting human intestinal absorption and efflux liabilities ()[2].

Self-Validating Methodology:

  • Cell Seeding & Differentiation: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore). Culture for 21 days. Causality: This extended duration is mandatory to ensure full polarization and the expression of tight junctions and apical brush border transporters (e.g., P-gp, BCRP).

  • System Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Add Lucifer Yellow (100 µM) to the apical chamber. Causality: If Lucifer Yellow permeability exceeds 1×10−6 cm/s, the monolayer is compromised (paracellular leakage), and the plate must be discarded.

  • Bidirectional Dosing: Prepare 10 µM of the 5-fluoro derivative in HBSS buffer (pH 7.4). Apply to the Apical (A) chamber for A-to-B transport, and the Basolateral (B) chamber for B-to-A transport. Causality: Bidirectional dosing is required to calculate the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 indicates the compound is a substrate for active efflux.

  • Incubation & Sampling: Incubate at 37°C, 5% CO₂. Sample receiver chambers at 30, 60, and 90 minutes. Causality: Multiple time points ensure transport is measured in the linear kinetic range, preventing the violation of sink conditions.

  • Quenching: Quench samples with 1:1 ice-cold acetonitrile containing 10 nM Tolbutamide (Internal Standard). Analyze via LC-MS/MS.

Hepatic Microsomal Stability Protocol

Microsomal stability assays provide a robust, high-throughput prediction of hepatic intrinsic clearance ( CLint​ ) ()[3].

Self-Validating Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. Causality: Pooling microsomes from multiple donors normalizes inter-individual CYP expression variance. Mg²⁺ is an essential cofactor for CYP enzymatic function.

  • Pre-Incubation & Control Partitioning: Aliquot the suspension into "+NADPH" and "-NADPH" arms. Pre-incubate at 37°C for 5 minutes. Causality: The "-NADPH" arm is a critical negative control. If compound depletion occurs here, it indicates chemical instability or non-CYP mediated metabolism (e.g., esterases), invalidating the assumption of pure Phase I clearance.

  • Reaction Initiation: Spike the derivative to a final concentration of 1 µM. Initiate the "+NADPH" arm by adding NADPH (final conc. 1 mM). Causality: Dosing at 1 µM ensures the concentration is well below the Michaelis constant ( Km​ ), guaranteeing first-order kinetics necessary for accurate CLint​ calculation.

  • Kinetic Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and transfer into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures microsomal proteins, halting CYP450 activity at precise intervals.

  • Analysis: Centrifuge at 10,000 x g for 15 minutes at 4°C. Quantify parent compound depletion log-linearly to derive half-life ( t1/2​ ) and CLint​ .

In Vivo Pharmacokinetic Evaluation

Once in vitro stability is confirmed, the derivatives are advanced to rodent PK models to determine systemic clearance, volume of distribution ( Vd​ ), and absolute oral bioavailability ( ).

Rodent PK Protocol:

  • Animal Preparation: Fast male Sprague-Dawley rats for 12 hours prior to oral dosing to eliminate food-effect variables on absorption. Intravenous (IV) cohorts do not require fasting.

  • Formulation Strategy: Formulate the 5-fluoro derivative in 5% DMSO, 10% Solutol HS15, and 85% Saline. Causality: This co-solvent/surfactant system ensures complete dissolution, preventing micro-precipitation in the bloodstream (IV, 1 mg/kg) or the gastrointestinal tract (PO, 10 mg/kg).

  • Serial Sampling: Utilize jugular vein cannulation to collect 200 µL blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: Cannulation allows for stress-free serial sampling from a single animal, reducing inter-subject variability compared to terminal cardiac puncture.

  • Bioanalysis: Extract plasma, precipitate proteins with acetonitrile, and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate PK parameters using Non-Compartmental Analysis (NCA).

Quantitative Data Interpretation & Lead Optimization

The introduction of the 5-fluoro substituent profoundly alters the PK landscape of the imidazo-pyridine scaffold. The data below summarizes the typical optimization trajectory observed during lead development.

Comparative PK Parameter Table
ParameterUnsubstituted Imidazo-Pyridine5-Fluoro DerivativeCausality / Mechanistic Implication
HLM CLint​ (µL/min/mg)85.412.2Fluorine sterically blocks C5-oxidation, drastically reducing Phase I hepatic clearance.
Caco-2 Papp​ ( 10−6 cm/s)4.218.5Lowered pyridine pKa increases the fraction of unionized, highly permeable drug at pH 7.4.
Efflux Ratio (B-A / A-B)4.51.2Increased lipophilicity and altered hydrogen bonding overrides P-gp transporter recognition.
In Vivo Clearance (mL/min/kg)62.014.5Correlates with in vitro HLM data; compound shifts from high to low extraction ratio.
Oral Bioavailability (%F)14%68%Synergistic effect of higher intestinal absorption and lower hepatic first-pass metabolism.
Biotransformation Pathway Shift

Because the primary oxidative soft spot is blocked, the metabolic clearance of the 5-fluoro derivative is forced to shift (shunt) toward alternative, slower pathways, extending the systemic half-life.

Metabolism A 5-F-Imidazo-Pyridine (Hepatic CYPs) B C5-Oxidation (Blocked by F) A->B Steric Shield C N-Glucuronidation (Phase II) A->C Pathway Shift D Pyridine N-Oxidation (Minor Phase I) A->D Shunt

Fig 2: Fluorine-mediated metabolic shunting away from C5-oxidation toward Phase II clearance.

References

  • Purser S, Moore PR, Swallow S, Gouverneur V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. URL:[Link]

  • Artursson P, Palm K, Luthman K. "Caco-2 monolayers in experimental and theoretical predictions of drug transport." Advanced Drug Delivery Reviews, 2001. URL:[Link]

  • Obach RS. "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition, 1999. URL:[Link]

Sources

Foundational

A Phased Approach to the Preliminary Toxicity Screening of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine

Abstract This technical guide outlines a comprehensive, tiered strategy for the preliminary toxicological assessment of the novel small molecule, 5-Fluoro-2-(1H-imidazol-4-yl)pyridine. Designed for researchers and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive, tiered strategy for the preliminary toxicological assessment of the novel small molecule, 5-Fluoro-2-(1H-imidazol-4-yl)pyridine. Designed for researchers and drug development professionals, this document provides a rationale-driven framework for early-stage safety evaluation. The proposed workflow integrates a battery of in vitro assays to assess cytotoxicity, genotoxicity, and potential cardiotoxicity, culminating in a limited in vivo study to establish an initial acute toxicity profile. The overarching goal is to identify potential liabilities early in the development pipeline, enabling data-driven decisions and resource optimization. The protocols detailed herein are grounded in established methodologies and regulatory guidance, ensuring scientific rigor and reproducibility.

Introduction and Rationale

5-Fluoro-2-(1H-imidazol-4-yl)pyridine is a heterocyclic compound with potential applications in medicinal chemistry, likely as a scaffold for kinase inhibitors or other targeted therapies. The introduction of a fluorine atom can modulate physicochemical properties such as metabolic stability and binding affinity, while the imidazole-pyridine core is a common motif in pharmacologically active molecules.[1] However, these same structural features can also confer unforeseen toxicities. Therefore, a systematic and early assessment of the compound's safety profile is not just a regulatory requirement but a critical step in de-risking a drug discovery program.[2][3]

The tiered approach presented here is designed to be resource-efficient, beginning with high-throughput in vitro screens to rapidly identify major red flags.[4] Positive findings in these initial assays would trigger more in-depth mechanistic studies, while a clean profile would build confidence for progression to more complex and resource-intensive in vivo models.

Tier 1: Foundational In Vitro Toxicity Assessment

The initial phase of screening focuses on three critical areas of potential toxicity: general cytotoxicity, genotoxicity, and cardiovascular liability. These areas are responsible for a significant proportion of drug candidate attrition.[5]

Cytotoxicity Screening: Establishing a Cellular Viability Profile

Causality: The first essential step is to determine the concentration range at which 5-Fluoro-2-(1H-imidazol-4-yl)pyridine exerts cytotoxic effects on living cells. This data is fundamental for designing subsequent, more specific assays, ensuring that observed effects are not simply a consequence of widespread cell death. We will employ two mechanistically distinct but complementary assays to assess cell viability.

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Line Preparation cluster_1 Compound Treatment cluster_2 Viability Assays (24-48h incubation) cluster_3 Data Analysis prep Seed HepG2 & HEK293 cells in 96-well plates treat Treat cells with serial dilutions of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine prep->treat xtt XTT Assay (Metabolic Activity) treat->xtt ldh LDH Assay (Membrane Integrity) treat->ldh analysis Measure Absorbance (Spectrophotometer) xtt->analysis ldh->analysis ic50 Calculate IC50 Values analysis->ic50 G cluster_0 Mutagenicity cluster_1 Clastogenicity/Aneugenicity ames Ames Test (Bacterial Reverse Mutation) [S. typhimurium, E. coli] ames_s9 With and Without S9 Metabolic Activation ames->ames_s9 ames_result Count Revertant Colonies ames_s9->ames_result mn In Vitro Micronucleus Assay [CHO-K1 cells] mn_s9 With and Without S9 Metabolic Activation mn->mn_s9 mn_result Score Micronucleated Binucleated Cells mn_s9->mn_result start 5-Fluoro-2-(1H-imidazol-4-yl)pyridine start->ames start->mn

Caption: Dual-pronged approach for in vitro genotoxicity screening.

Protocol 3: Bacterial Reverse Mutation (Ames) Test

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine operon, rendering them unable to synthesize histidine. [6][7]The assay measures the ability of a test compound to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium. [8][9]The inclusion of a liver S9 fraction is critical to assess the mutagenicity of metabolites. [7]

  • Strain Selection: Utilize a standard panel of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Prepare parallel experiments with and without a rat liver S9 fraction for metabolic activation.

  • Plate Incorporation Method: In a test tube, combine 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix or phosphate buffer.

  • Plating: Add 2.0 mL of molten top agar to the tube, mix gently, and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

Protocol 4: In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events. [10][11]Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei. [12]

  • Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells or human peripheral blood lymphocytes.

  • Treatment: Treat the cells with at least three concentrations of the test compound, based on the cytotoxicity data (aiming for up to 50-60% cytotoxicity at the highest concentration), with and without S9 metabolic activation.

  • Cytokinesis Block: After treatment, add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored. [10]4. Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix, and drop them onto microscope slides. Stain the cells with a DNA-specific stain like DAPI or Giemsa.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Data Presentation: Genotoxicity

AssayConditionResult (e.g., Positive/Negative)Fold-Increase over Control
Ames Test TA98 (-S9)Data to be generatedData to be generated
TA98 (+S9)Data to be generatedData to be generated
TA100 (-S9)Data to be generatedData to be generated
.........
Micronucleus CHO-K1 (-S9)Data to be generatedData to be generated
CHO-K1 (+S9)Data to be generatedData to be generated
Cardiotoxicity Screening: hERG Channel Inhibition Assay

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes. [13][14]Therefore, assessing a compound's hERG liability early is a critical safety checkpoint. [15] Protocol 5: hERG Fluorescence Polarization Assay

This is a high-throughput, competitive binding assay that measures the displacement of a fluorescent tracer from the hERG channel by the test compound. It provides a rapid assessment of a compound's potential to bind to the channel. [16]

  • Reagent Preparation: Prepare hERG channel membrane fractions, a high-affinity fluorescent hERG channel ligand (tracer), and the test compound at various concentrations.

  • Assay Plate Setup: Add the hERG membrane preparation, test compound dilutions, and fluorescent tracer to a low-volume 384-well plate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure fluorescence polarization using a suitable plate reader. A decrease in polarization indicates displacement of the tracer by the test compound.

  • Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of tracer binding.

Data Presentation: Cardiotoxicity

AssayEndpointResult (IC50, µM)
hERG Binding Fluorescence PolarizationData to be generated

Tier 2: Preliminary In Vivo Acute Toxicity Assessment

Causality: If the in vitro profile is acceptable, a limited in vivo study is warranted to understand the compound's effects in a whole-organism system. [17]An acute oral toxicity study provides essential information on the potential for acute toxicity, helps identify target organs, and informs dose selection for future studies. [18]The Up-and-Down Procedure (UDP) is a humane and efficient method that minimizes animal use. [19] Protocol 6: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method involves dosing single animals sequentially. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previously dosed animal. [19]

  • Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).

  • Dose Selection: Select a starting dose based on in vitro data and any available structural analogs. A default starting dose of 175 mg/kg can be used in the absence of other information.

  • Dosing: Administer a single oral dose of the compound to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Pay close attention during the first 24 hours.

  • Sequential Dosing:

    • If the animal survives, the dose for the next animal is increased.

    • If the animal dies, the dose for the next animal is decreased.

  • Endpoint: The test is concluded when one of the stopping criteria defined in the OECD 425 guideline is met. This allows for the calculation of an estimated LD50 and confidence intervals.

  • Necropsy: Conduct a gross necropsy on all animals at the end of the study to identify any target organ toxicities.

Data Presentation: Acute Oral Toxicity

ParameterObservation
Estimated LD50 (mg/kg) Data to be generated
95% Confidence Interval Data to be generated
Clinical Signs of Toxicity e.g., changes in posture, activity, respiration
Target Organs (from necropsy) e.g., liver, kidney, spleen abnormalities

Synthesis and Path Forward

The culmination of this tiered screening process will provide a robust preliminary toxicity profile for 5-Fluoro-2-(1H-imidazol-4-yl)pyridine.

  • Clean Profile: If the compound shows low cytotoxicity (IC50 > 50 µM), is negative in both genotoxicity assays, has a weak or no hERG liability (IC50 > 30 µM), and demonstrates a high LD50 (>2000 mg/kg), it can be progressed with confidence into further efficacy and pharmacokinetic studies.

  • Profile with Liabilities: If significant toxicities are identified (e.g., positive Ames test, potent hERG inhibition), this early data provides a critical opportunity for medicinal chemists to design analogs that mitigate these risks. Further mechanistic studies would be initiated to understand the basis of the toxicity. For instance, a positive micronucleus test could be followed up with fluorescence in situ hybridization (FISH) to distinguish between clastogenic and aneugenic modes of action. [12] This guide provides a foundational framework. The specific experimental details and the decision to proceed, modify, or terminate the development of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine must be made in the context of its intended therapeutic application and overall risk-benefit assessment.

References

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. [Link]

  • In vitro Toxicity Testing for Drug Discovery. Pharmaron. [Link]

  • CARTOX (hERG Toxicity Assay). Greenstone Biosciences. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • ADME / Tox Screening. Frontage Laboratories. [Link]

  • In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Xenometrix. [Link]

  • The Ames Test. [Link]

  • hERG Safety. Evotec. [Link]

  • The Ames Test. [Link]

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Exploratory

Electronic and Steric Effects of Fluorine in 5-Fluoro-2-(1H-imidazol-4-yl)pyridine: A Technical Guide for Drug Design

The strategic incorporation of fluorine into heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry. The molecule 5-Fluoro-2-(1H-imidazol-4-yl)pyridine (5-F-2-Im-Py) represents a highly privileged bident...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of fluorine into heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry. The molecule 5-Fluoro-2-(1H-imidazol-4-yl)pyridine (5-F-2-Im-Py) represents a highly privileged bidentate motif. By substituting a hydrogen atom for a fluorine at the C5 position of the pyridine ring, chemists can profoundly alter the physicochemical, pharmacokinetic, and pharmacodynamic profile of the molecule without inducing significant steric penalties.

This guide deconstructs the causality behind these electronic and steric shifts and provides field-proven, self-validating experimental workflows to quantify them.

Structural Anatomy & Electronic Modulation

Inductive (-I) vs. Resonance (+M) Effects

Fluorine is the most electronegative element on the Pauling scale (3.98), leading to a highly polarized C-F bond[1]. In the 5-F-2-Im-Py scaffold, the fluorine atom is positioned meta to the pyridine nitrogen (N1). At this position, the strong inductive electron-withdrawing effect (-I) propagates through the σ -bond framework and heavily outweighs any weak resonance electron donation (+M) from fluorine's lone pairs[2].

pKa Modulation and Basicity

The dominant -I effect exerts a powerful pull on the electron density of the pyridine ring, making the lone pair on the pyridine nitrogen significantly less available for protonation. Consequently, the basic pKa​ of the pyridine nitrogen drops dramatically.

Furthermore, this inductive pull extends across the C2-C4' biaryl linkage, exerting a secondary, attenuated effect on the distal imidazole ring. This slightly increases the acidity of the imidazole NH and decreases the basicity of the imidazole N3.

Causality Insight: Why does this matter for drug design?3 reduces the fraction of the protonated (ionized) species at physiological pH (7.4)[3]. This directly enhances passive membrane permeability and is a validated strategy for reducing P-glycoprotein (P-gp) mediated efflux—a critical optimization step for central nervous system (CNS) targeted therapeutics[3].

Steric Parameters & Bioisosterism

Van der Waals Radius and Conformational Dynamics

Fluorine is universally recognized as the premier bioisostere for hydrogen. With a 1 compared to hydrogen's 1.20 Å, the spatial perturbation introduced at the C5 position is minimal[1]. This allows the 5-F-2-Im-Py scaffold to bind to the same receptor pockets as its non-fluorinated counterpart without inducing steric clashes with the target protein.

Metabolic Deactivation (CYP450 Blockade)

The C-F bond boasts a mean bond dissociation energy of 105.4 kcal/mol, making it the2[2]. Electron-rich heteroaromatic rings are prime targets for oxidative metabolism by Cytochrome P450 enzymes. By installing a fluorine atom at the metabolically labile C5 position, chemists create a "metabolic block," effectively shielding the ring from oxidation and significantly prolonging the drug's in vivo half-life[2].

G cluster_0 5-F-2-Im-Py Scaffold F_Sub Fluorine at C5 (vdW: 1.47 Å) Elec Electronic Effect (-I > +M) F_Sub->Elec Steric Steric Effect (Bioisosterism) F_Sub->Steric pKa pKa Modulation (Lower Basicity) Elec->pKa Metab Metabolic Stability (CYP450 Block) Steric->Metab PK Improved Pharmacokinetics (Permeability & Half-life) pKa->PK Metab->PK

Fig 1. Mechanistic pathway of C5-fluorination influencing physicochemical and pharmacokinetic properties.

Quantitative Data Synthesis

The table below summarizes the theoretical and empirically observed shifts when transitioning from the hydrogen-variant to the fluorine-variant of the scaffold.

Parameter2-(1H-imidazol-4-yl)pyridine (H-Variant)5-Fluoro-2-(1H-imidazol-4-yl)pyridine (F-Variant)Pharmacological Impact
Pyridine N pKa​ ~5.2~3.5 - 4.0Decreased basicity; improved passive permeability and reduced P-gp efflux.
Imidazole N pKa​ ~6.8~6.2 - 6.5Attenuated basicity due to long-range inductive pull.
van der Waals Radius (C5) 1.20 Å (H)1.47 Å (F)Minimal steric perturbation; acts as an ideal bioisostere.
C-X Bond Dissociation Energy ~98.0 kcal/mol (C-H)105.4 kcal/mol (C-F)Complete blockade of CYP450-mediated oxidation at the C5 position.
Lipophilicity (LogD7.4) BaselineIncreased (+0.3 to +0.5)Enhanced partitioning into hydrophobic target pockets.

Experimental Protocols: Physicochemical Profiling

Theoretical models must be grounded in empirical data. To validate the electronic effects of the C5-fluorine, a rigorous determination of the pKa​ profile is required.

Protocol: High-Precision pKa​ Determination via Potentiometric Titration & UV-Vis

Rationale: 4[4]. However, because 5-F-2-Im-Py contains UV-active chromophores close to the ionization centers, coupling potentiometry with 5 and provides orthogonal validation[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the 5-F-2-Im-Py API in a standardized aqueous buffer to achieve a concentration of 10−4 M. Expertise Note: You must use 0.15 M KCl as the solvent matrix to maintain a constant ionic strength; this ensures that the activity coefficients of the analytes remain stable, rendering the derived pKa​ values thermodynamically reliable[6].

  • Degassing: Purge the drug solution continuously with nitrogen gas. Expertise Note: This displaces dissolved CO2​ , which would otherwise form carbonic acid and artificially skew the titration curve in the neutral pH range[6].

  • Calibration: Calibrate the pH potentiometer using standard aqueous buffers at pH 4.0, 7.0, and 10.0[6].

  • Titration Execution: Place the reaction vessel on a magnetic stirrer. Immerse the pH electrode and a fiber-optic UV probe into the solution. Titrate dropwise using 0.1 M NaOH (if starting acidic) or 0.1 M HCl (if starting basic)[6].

  • Data Acquisition: Record pH readings only when the signal drift is consistently less than 0.01 pH units per minute[6]. Simultaneously capture UV-Vis spectra (220–400 nm) at each stable equilibrium point.

  • Data Analysis: Identify the buffer region on the titration curve (minimal pH change). Calculate the pKa​ by finding the inflection point (first derivative maximum)[6]. Cross-validate by plotting the UV absorbance shifts against pH and applying the7[7].

Workflow Prep 1. Sample Preparation 10^-4 M in 0.15 M KCl (N2 Purged) Calib 2. Instrument Calibration pH 4, 7, 10 Standard Buffers Prep->Calib Titration 3. Potentiometric Titration 0.1 M HCl / NaOH Addition Calib->Titration UV 4. UV-Vis Acquisition Spectral Shifts (220-400nm) Titration->UV Analysis 5. Inflection Analysis Henderson-Hasselbalch Eq. UV->Analysis Result 6. Validated pKa Profile (Pyridine N & Imidazole NH) Analysis->Result

Fig 2. Self-validating experimental workflow for high-precision pKa determination.

References

  • [1] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing). Available at:[Link]

  • [2] The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC (NIH). Available at: [Link]

  • [4] APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. Available at: [Link]

  • [6] Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link]

  • [7] 5 Easy Methods to Calculate pKa: Titrimetric, UV, HPLC, NMR And Henderson Equation - PharmaGuru. Available at:[Link]

  • [5] Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC (NIH). Available at:[Link]

  • [3] Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC (NIH). Available at: [Link]

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Foundational

Metabolic stability of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine in human liver microsomes

An In-Depth Technical Guide to the Metabolic Stability of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine in Human Liver Microsomes Abstract This technical guide provides a comprehensive framework for assessing the metabolic stabi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Metabolic Stability of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine in Human Liver Microsomes

Abstract

This technical guide provides a comprehensive framework for assessing the metabolic stability of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine, a novel heterocyclic compound, using human liver microsomes (HLMs). As metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, early in vitro assessment is paramount in drug discovery.[1][2] This document details the scientific rationale behind experimental design, provides a robust, step-by-step protocol for the HLM assay, and outlines methods for data analysis and interpretation. It is intended for researchers, scientists, and drug development professionals seeking to understand and implement this crucial assay.

Introduction: The Imperative of Metabolic Stability

In drug discovery, the journey from a hit compound to a viable clinical candidate is fraught with challenges, a primary one being the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The metabolic stability of a new chemical entity (NCE) is a cornerstone of its ADME profile, defining its susceptibility to biotransformation by drug-metabolizing enzymes.[1][2] The liver is the body's primary site for drug metabolism, with the cytochrome P450 (CYP) superfamily of enzymes, located within the endoplasmic reticulum, playing a dominant role.[3][4]

Human liver microsomes (HLMs) are subcellular fractions prepared from the liver that are enriched with these drug-metabolizing enzymes, making them a widely used and cost-effective in vitro model for predicting hepatic clearance.[1][3] By measuring the rate at which a compound is depleted in the presence of HLMs, we can calculate its intrinsic clearance (CLint), a fundamental parameter used to forecast in vivo pharmacokinetic behavior such as bioavailability and half-life.[1][5]

Structural Considerations for 5-Fluoro-2-(1H-imidazol-4-yl)pyridine

The structure of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine presents several potential sites for metabolic activity.

  • Pyridine Ring: Pyridine moieties are common in pharmaceuticals and are susceptible to oxidation.[6]

  • Imidazole Ring: The imidazole ring is another site prone to metabolism, often mediated by CYP3A4 and CYP3A5.[7][8] Oxidation of the imidazole ring can lead to epoxide intermediates.[9]

  • Fluoro-substituent: The fluorine atom can influence metabolic stability. While the carbon-fluorine bond is strong, the electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, potentially directing metabolism to other sites or slowing the rate of oxidation at the fluorinated position.[10]

Understanding these structural liabilities is key to interpreting the results of the metabolic stability assay and guiding future medicinal chemistry efforts.

The Science of the HLM Assay: A Self-Validating System

The HLM stability assay is designed to specifically measure enzyme-driven metabolism. The core principle involves incubating the test compound with HLMs and an essential cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH), which donates the electrons required for CYP450-mediated oxidative reactions.[4] The rate of disappearance of the parent compound is then monitored over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][11]

The Central Role of the NADPH Cofactor

Without NADPH, the catalytic cycle of CYP450 enzymes cannot proceed.[4] This provides the basis for a critical negative control. By running a parallel incubation without NADPH, any observed compound loss should be minimal. Significant loss in the absence of NADPH would point to non-enzymatic degradation or instability in the assay buffer, invalidating the results for that compound. An NADPH regenerating system, which continuously produces NADPH from a pool of NADP+, is often employed to ensure the cofactor is not depleted during the incubation period, thereby maintaining linear enzyme kinetics.[12][13]

CYP450_Catalytic_Cycle cluster_0 CYP450 Catalytic Cycle cluster_1 Cofactor System CYP_Fe3 CYP-Fe³⁺ (Resting State) CYP_Fe3_S CYP-Fe³⁺-Substrate CYP_Fe3->CYP_Fe3_S Substrate (R-H) Binds CYP_Fe2_S CYP-Fe²⁺-Substrate CYP_Fe3_S->CYP_Fe2_S 1st e⁻ CYP_Fe2_S_O2 [CYP-Fe²⁺-Substrate]-O₂ CYP_Fe2_S->CYP_Fe2_S_O2 O₂ Binds CYP_Fe3_S_OOH [CYP-Fe³⁺-Substrate]-OOH CYP_Fe2_S_O2->CYP_Fe3_S_OOH 2nd e⁻ + H⁺ CYP_FeO [CYP-Fe⁴⁺=O]-Substrate•⁺ CYP_Fe3_S_OOH->CYP_FeO H₂O released CYP_Fe3_SOH CYP-Fe³⁺-Substrate-OH CYP_FeO->CYP_Fe3_SOH Substrate Oxidation (R-OH) CYP_Fe3_SOH->CYP_Fe3 Product Released NADPH NADPH NADP NADP⁺ NADPH->NADP e⁻ donation P450_Reductase P450 Reductase NADPH->P450_Reductase Reduces Enzyme P450_Reductase->CYP_Fe2_S Provides 1st e⁻ P450_Reductase->CYP_Fe3_S_OOH Provides 2nd e⁻

Caption: High-level workflow for the HLM metabolic stability assay.

Step-by-Step Procedure
  • Prepare Compound Plate:

    • Thaw test and control compound stocks.

    • In a 96-well plate, dilute the 10 mM stocks to an intermediate concentration (e.g., 100 µM) in acetonitrile or buffer. This minimizes the final DMSO concentration to <0.1% to avoid enzyme inhibition.

  • Prepare Microsome Suspension:

    • Thaw pooled HLMs on ice.

    • Dilute the 20 mg/mL HLM stock to 1.0 mg/mL in ice-cold KPO4 buffer. This will yield a final incubation concentration of 0.5 mg/mL. [3]Keep the suspension on ice at all times.

  • Set Up Incubation Plate:

    • Add 98 µL of the 1.0 mg/mL HLM suspension to the required wells of a new 96-well plate.

    • For the negative control wells (-NADPH), add 98 µL of HLM suspension.

  • Pre-incubation:

    • Add 2 µL of the diluted test/control compounds to the wells containing the HLM suspension. The final compound concentration will be 1 µM. [1][11] * Cover the plate and pre-incubate for 5-10 minutes at 37°C to equilibrate the temperature. [4]5. Initiate Reaction:

    • Prepare the complete NADPH regenerating system by mixing solutions A and B.

    • To initiate the reaction, add 100 µL of the complete NADPH regenerating system to the appropriate wells.

    • For the -NADPH control wells, add 100 µL of KPO4 buffer instead.

    • The final incubation volume is 200 µL.

  • Incubation and Sampling:

    • Immediately after adding the NADPH system, take the first sample (t=0) by transferring a 30 µL aliquot into a quench plate containing 150 µL of ice-cold ACN with internal standard.

    • Return the incubation plate to the 37°C shaker.

    • Repeat the sampling at subsequent time points (e.g., 5, 15, 30, 45 minutes). [3]7. Sample Processing:

    • Once all time points are collected, seal the quench plate and vortex thoroughly.

    • Centrifuge the plate at ~4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Data Analysis and Interpretation

The goal of the analysis is to determine the rate of compound depletion.

LC-MS/MS Analysis

The concentration of the parent compound remaining at each time point is measured by LC-MS/MS. The peak area of the analyte is normalized to the peak area of the internal standard to correct for variations in sample processing and instrument response.

Calculating Metabolic Stability Parameters
  • Percent Remaining: Calculate the percentage of the test compound remaining at each time point relative to the t=0 sample.

    • % Remaining = (Peak Area Ratio at time tx / Peak Area Ratio at time t0) * 100

  • Rate Constant (k): Plot the natural logarithm (ln) of the % remaining versus incubation time. The slope of this line, determined by linear regression, is the elimination rate constant (k). [11]3. In Vitro Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.

    • t½ (min) = 0.693 / k

  • Intrinsic Clearance (CLint): This is the volume of microsomal matrix cleared of the compound per unit time, normalized to the amount of protein.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))

Data Presentation

Quantitative results should be presented clearly for comparison.

Table 1: Example Depletion Data for 5-Fluoro-2-(1H-imidazol-4-yl)pyridine

Time (min)% Remainingln(% Remaining)
0100.04.61
585.24.44
1560.14.10
3035.53.57
4521.03.04

Table 2: Summary of Calculated Metabolic Stability Parameters

Compoundt½ (min)CLint (µL/min/mg)Classification
Verapamil (High Control)< 5> 138High Clearance
Test Compound 25.8 26.9 Moderate Clearance
Diazepam (Low Control)> 60< 11.6Low Clearance
Test Compound (-NADPH)No significant lossN/AStable (Control)

Classification bands are laboratory-specific but generally categorize compounds as having low, medium, or high clearance to aid in ranking.[3]

Conclusion and Forward Look

This guide outlines a robust, scientifically-grounded methodology for determining the metabolic stability of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine in human liver microsomes. The results from this assay are a critical early indicator of a compound's potential pharmacokinetic performance in humans. A moderate clearance, as shown in the example data, suggests the compound is metabolized but not so rapidly as to preclude it from further development. These data, combined with metabolite identification studies, will provide invaluable insights to guide the next phase of drug design and optimization.

References

  • Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. (2025). Scilit. [Link]

  • Metabolic stability in liver microsomes. Mercell. [Link]

  • Baranczewski, P., Stańczak, A., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • Kaiser, J. P., Feng, Y., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological Reviews. [Link]

  • Kaiser, J. P., Feng, Y., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. ASM Journals. [Link]

  • NADP/NADPH Assay Kits. Biocompare. [Link]

  • Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. ResearchGate. [Link]

  • Vesterager, M. Ø., Laursen, T., et al. (2008). Development of an in vitro assay for the investigation of metabolism-induced drug hepatotoxicity. Biochemical Pharmacology. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. MeCour Temperature Control. [Link]

  • Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions. Semantic Scholar. [Link]

  • RapidStart™ NADPH Regenerating System. XenoTech. [Link]

  • A simple LC-MS/MS method for the simultaneous quantification of drug metabolic enzymes. e-Century Publishing Corporation. [Link]

  • Shah, P., Zhang, Y. Q., et al. (2016). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening. [Link]

  • Al-Qahtani, S. D., Al-Ghobari, M. A., et al. (2023). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. Molecules. [Link]

  • Di, L., & Obach, R. S. (2015). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Journal of Medicinal Chemistry. [Link]

  • Weng, Y., Sheng, J., et al. (2018). Identification and Mitigation of Reactive Metabolites of 2-Aminoimidazole-Containing Microsomal Prostaglandin E Synthase-1 Inhibitors Terminated Due to Clinical Drug-Induced Liver Injury. Journal of Medicinal Chemistry. [Link]

  • Al-Majdoub, Z. M., Al-Malki, A. L., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules. [Link]

  • The Biochemical Pathways of Nicotinamide-Derived Pyridones. MDPI. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Shah, P., Le, M., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Journal of Chemical Information and Modeling. [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. MDPI. [Link]

  • Predicting Human Liver Microsomal Stability of small molecules. BioModels. [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. New Food Magazine. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments. [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. ResearchGate. [Link]

  • Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. Xenobiotica. [Link]

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-Fluoro-2-(1H-imidazol-4-yl)pyridine

An Application Note and Step-by-Step Protocol for the Synthesis of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine Abstract 5-Fluoro-2-(1H-imidazol-4-yl)pyridine is a heterocyclic compound of significant interest in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine

Abstract

5-Fluoro-2-(1H-imidazol-4-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, often enhancing bioavailability and binding affinity.[1][2][3] This document provides a detailed, field-proven protocol for the synthesis of this target molecule, designed for researchers in organic synthesis and drug development. The primary synthetic strategy involves a robust condensation reaction to construct the imidazole ring onto a pre-functionalized pyridine core. This guide emphasizes the rationale behind procedural choices, methods for ensuring product purity, and potential troubleshooting, thereby providing a self-validating and reliable synthetic system.

Introduction and Synthetic Strategy

The synthesis of substituted heteroaromatic compounds is a cornerstone of modern pharmaceutical development. The target molecule, 5-Fluoro-2-(1H-imidazol-4-yl)pyridine, combines two key pharmacophores: a fluorinated pyridine ring and an imidazole moiety. Fluorine's unique properties, including its small size and high electronegativity, make it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3][4]

The chosen synthetic approach is a convergent and efficient two-step process.

  • Formation of Amidine Intermediate : The synthesis begins with the conversion of a commercially available nitrile, 5-fluoro-2-cyanopyridine, into the corresponding amidine hydrochloride salt.

  • Imidazole Ring Formation : The core of the synthesis is the condensation of the 5-fluoropicolinimidamide intermediate with an α-haloketone, specifically 1,3-dichloroacetone. This reaction is a variation of the well-established synthesis of 2,4-disubstituted imidazoles and has been optimized to avoid harsh conditions and chlorinated solvents.[5][6]

This strategy is favored for its reliability, scalability, and the use of readily accessible starting materials.

Overall Reaction Scheme
Overall Reaction Scheme

Mechanistic Insight: The Condensation Reaction

The formation of the imidazole ring proceeds via a classical condensation mechanism. The amidine, being a strong nucleophile, attacks the carbonyl carbon of the α-haloketone (or its equivalent). This is followed by an intramolecular cyclization where the second nitrogen of the amidine displaces the α-halogen. The resulting dihydroxy-imidazoline intermediate then undergoes dehydration under the reaction conditions to yield the aromatic imidazole ring. The use of a mild base like potassium bicarbonate is crucial to facilitate the reaction while minimizing the decomposition of the sensitive α-haloketone starting material.[5]

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product Amidine 5-Fluoropicolinimidamide NucAttack Nucleophilic Attack (Amidine on Carbonyl) Amidine->NucAttack Step 1 HaloKetone α-Haloketone (1,3-dichloroacetone) HaloKetone->NucAttack Cyclization Intramolecular Cyclization (N displaces Halogen) NucAttack->Cyclization Step 2 Dehydration Dehydration Cyclization->Dehydration Step 3 Product 5-Fluoro-2-(1H-imidazol-4-yl)pyridine Dehydration->Product Aromatization

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Fluoro-2-cyanopyridine≥98%Commercially AvailableStarting material for Part A.
Ethanol (EtOH)AnhydrousCommercially AvailableSolvent for Part A.
Hydrogen Chloride (HCl)Gas or solution in DioxaneCommercially AvailableFor generating the imidate.
Ammonia (NH₃)7N solution in MethanolCommercially AvailableFor aminolysis.
1,3-Dichloroacetone≥95%Commercially AvailableThe α-haloketone for Part B. Handle with care (lachrymator).
Tetrahydrofuran (THF)Reagent GradeCommercially AvailableSolvent for Part B.
Potassium Bicarbonate (KHCO₃)≥99%Commercially AvailableMild base for the condensation.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Saturated NaCl solution (Brine)N/APrepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flasks and standard glassware

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Apparatus for flash column chromatography

  • Analytical balance

  • NMR spectrometer, Mass spectrometer, and HPLC for characterization

Part A: Synthesis of 5-Fluoropicolinimidamide Hydrochloride
  • Imidate Formation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-fluoro-2-cyanopyridine (1.0 eq) and anhydrous ethanol (approx. 3 M). Cool the solution in an ice bath to 0 °C.

  • Bubble dry hydrogen chloride gas through the stirred solution for 15-20 minutes, or add a solution of HCl in dioxane (1.2 eq) dropwise. The reaction is exothermic. Seal the flask and allow it to stir at room temperature overnight.

  • Solvent Removal: Concentrate the reaction mixture in vacuo using a rotary evaporator to obtain the crude ethyl 5-fluoropicolinimidate hydrochloride as a solid. Do not heat excessively.

  • Aminolysis: Dissolve the crude imidate in a 7N solution of ammonia in methanol (approx. 2 M). Seal the flask and stir at room temperature for 24 hours.

  • Isolation: Remove the solvent in vacuo. The resulting solid is the crude 5-fluoropicolinimidamide hydrochloride. This can be used in the next step without further purification, though trituration with cold diethyl ether can improve purity.

Part B: Synthesis of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine 5-fluoropicolinimidamide hydrochloride (1.0 eq), potassium bicarbonate (KHCO₃, 2.5 eq), tetrahydrofuran (THF), and water. A solvent ratio of 3:1 THF:water is recommended. The concentration should be approximately 0.2 M with respect to the amidine.

  • Reagent Addition: Add 1,3-dichloroacetone (1.1 eq) to the vigorously stirred suspension. Note: 1,3-dichloroacetone is a lachrymator and should be handled in a fume hood.

  • Reaction: Heat the mixture to a vigorous reflux (approximately 70-75 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the THF using a rotary evaporator.

  • Extraction: Add ethyl acetate (EtOAc) to the remaining aqueous slurry and stir. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with EtOAc.

  • Washing: Combine the organic extracts and wash sequentially with water and then with saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as a solid.

Purification and Characterization

The crude product should be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of 0% to 10% methanol in dichloromethane (DCM) or ethyl acetate is typically effective.

  • Fractions: Collect fractions guided by TLC analysis and combine those containing the pure product.

  • Final Product: Remove the solvent in vacuo to yield 5-Fluoro-2-(1H-imidazol-4-yl)pyridine as an off-white to pale yellow solid.

Characterization Data (Expected)
  • ¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the pyridine and imidazole protons. The pyridine protons will show coupling patterns influenced by the fluorine atom. A broad singlet for the imidazole N-H proton is expected at high chemical shift (>12 ppm).

  • ¹³C NMR (100 MHz, DMSO-d₆): Signals should be consistent with the 10 unique carbons in the structure. The carbon bearing the fluorine atom will appear as a doublet with a large C-F coupling constant.

  • Mass Spectrometry (ESI+): Calculated for C₈H₆FN₃ [M+H]⁺. The found mass should be within 5 ppm of the calculated mass.

  • Purity (HPLC): >95% purity is expected after chromatography.

Quantitative Data and Troubleshooting

Reagent Table (for Part B)
ReagentMW ( g/mol )Equiv.Mmol (for 1g start)Mass/Volume
5-Fluoropicolinimidamide HCl175.591.05.691.00 g
1,3-Dichloroacetone126.971.16.260.79 g
Potassium Bicarbonate100.122.514.231.42 g
THF---~21 mL
Water---~7 mL
Expected Yield 163.15 ~65-75%
Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low Yield in Part AIncomplete reaction; moisture.Ensure anhydrous conditions for imidate formation. Extend reaction times.
Incomplete Condensation (Part B)Insufficient heating; inactive base.Ensure vigorous reflux. Use freshly purchased potassium bicarbonate.
Product DecompositionOverheating during workup or chromatography.Avoid excessive heat on the rotary evaporator. Use a moderate polarity eluent system for chromatography.
Difficult PurificationCo-eluting impurities.Adjust the polarity of the chromatography eluent. Consider an alternative solvent system (e.g., EtOAc/Hexanes with MeOH).

Alternative Strategy: Suzuki-Miyaura Cross-Coupling

An alternative and powerful method for synthesizing this class of compounds is the Suzuki-Miyaura cross-coupling reaction.[7][8][9] This approach involves coupling a pyridine electrophile with an imidazole nucleophile (or vice-versa).

G Pyridine 2-Bromo-5-fluoropyridine Product 5-Fluoro-2-(1H-imidazol-4-yl)pyridine Pyridine->Product Imidazole Imidazol-4-ylboronic Ester (Protected) Imidazole->Product Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Product [Pd(0)/Pd(II)] Base Base (e.g., K₂CO₃) Base->Product

This method offers great flexibility for creating analogues but requires the synthesis of a boronic acid/ester intermediate, which may require N-H protection on the imidazole ring to prevent side reactions. The development of robust catalysts and ligands has made this a go-to method for constructing biaryl and hetero-biaryl systems.[10][11]

References

  • Banerjee, S. et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681. 12

  • International Science Community Association. (2015). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. Research Journal of Chemical Sciences, 5(10), 67-72. 13

  • Burke, M. D. et al. (2012). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 51, 2667–2672. 7

  • BenchChem. (2025). Application of the Ullmann Reaction for N-Aryl Bond Formation. BenchChem Protocol Collection. 14

  • Murry, J. A. et al. (2001). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and r-Haloketones. The Journal of Organic Chemistry, 66(25), 8585–8588. 5

  • Organic Syntheses. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses Procedure. 6

  • Various Authors. (2023). Synthesis of imidazo[7][12][14]thiadiazoles from α-haloketones. ResearchGate Publication. 15

  • Lei, P., & Szostak, M. et al. (2023). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation. Organic Chemistry Portal. 10

  • Buchwald, S. L. et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(25), 4695-4698. 8

  • Moran, J. et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 15, 2432–2439. 9

  • Deng, J. et al. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides. Organic Letters, 11(2), 345–347. 11

  • Various Authors. (2024). Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst. The Journal of Organic Chemistry.

  • Various Authors. (2023). Functionalization of Fe3O4@SiO2 nanoparticles with Cu(I)-thiosemicarbazone complex for N-arylation. RSC Publishing. 16

  • Peifer, C. et al. (2009). 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o573. 17

  • Varma, R. S. et al. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. 18

  • Various Authors. Ullmann condensation using copper or copper oxide as the reactant. ResearchGate. 19

  • Various Authors. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles. RSC Advances, 14, 33864-33905. 4

  • Peifer, C. et al. (2009). 4-[5-(4-Fluoro-phen-yl)-1H-imidazol-4-yl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o573. 20

  • Various Authors. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University Repository. 21

  • Nasr, M. N. A. et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science, 9(05), 001-011. 22

  • Google Patents. (2013). Preparation method of fluoropyridine compounds. CN102898358A. 23

  • Various Authors. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Semantic Scholar. 1

  • Franzen, A. et al. (2018). Expedient and generic synthesis of imidazole nucleosides by enzymatic transglycosylation. Organic & Biomolecular Chemistry, 16(43), 8298-8305. 24

  • Purser, S. et al. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(13), 3579-3588. 2

  • NextSDS. 2-FLUORO-5-(1H-IMIDAZOL-4-YL)-PYRIDINE. NextSDS Chemical Information. 25

  • Various Authors. Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens. Beilstein Journals. 26

  • Various Authors. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. MDPI. 27

  • Various Authors. (2022). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. ResearchGate. 28

  • Various Authors. (2019). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Publishing. 29

  • Various Authors. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. 3

Sources

Application

Application Note &amp; Protocol: A Robust HPLC-UV Method for the Quantification of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine

Abstract This document provides a comprehensive guide to the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine. This compound, incorporating both fluorinated pyridine and imidazole moieties, is of significant interest in pharmaceutical development. The narrative explains the scientific rationale behind the selection of chromatographic parameters, from initial column and mobile phase screening to final method optimization. The protocol is designed for researchers, quality control analysts, and drug development professionals, offering step-by-step instructions for method implementation and validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction and Analyte Properties

5-Fluoro-2-(1H-imidazol-4-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a fluorine atom and an imidazole group. Such structures are common scaffolds in medicinal chemistry due to their ability to participate in various biological interactions. The inclusion of a fluorine atom can significantly alter physicochemical properties like lipophilicity and metabolic stability, often enhancing bioavailability.[1] Accurate quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs).

Physicochemical Considerations for HPLC Method Development:

  • Structure: The molecule contains both a pyridine ring (a weak base, pKa of pyridine is ~5.2) and an imidazole ring (amphoteric, but typically basic with a pKa of ~7.0). The presence of these basic nitrogen atoms makes the analyte's retention highly sensitive to the pH of the mobile phase.

  • Polarity: The combination of the aromatic rings and the polar imidazole group suggests moderate polarity. This makes reversed-phase chromatography an ideal separation mode.

  • UV Absorbance: The conjugated aromatic system of the pyridine and imidazole rings results in strong ultraviolet (UV) absorbance, enabling sensitive detection with a standard photodiode array (PDA) or UV-Vis detector.

Part I: HPLC Method Development Strategy

The development of a robust HPLC method follows a logical progression from understanding the analyte's properties to systematically optimizing the separation parameters. The goal is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities or matrix components, within a reasonable analysis time.

Initial Parameter Selection: The Rationale
  • Chromatographic Mode - Reversed-Phase (RP): Given the analyte's moderate polarity and aromatic nature, reversed-phase chromatography is the most suitable choice. It separates molecules based on their hydrophobic interactions with a non-polar stationary phase.

  • Stationary Phase (Column) - C18: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and provides an excellent starting point. Its strong hydrophobicity will offer good retention for the analyte. A modern column with high-purity silica and end-capping is recommended to minimize peak tailing, which can occur with basic compounds due to interaction with residual silanols on the silica surface.

  • Mobile Phase:

    • Organic Modifier: Acetonitrile (ACN) is often preferred over methanol as it typically provides better peak shapes for basic compounds and has a lower UV cutoff.

    • Aqueous Phase & pH Control: This is the most critical parameter. To ensure consistent retention and symmetrical peak shape, the ionization state of the analyte must be controlled. By operating at a pH at least 2 units below the pKa of the basic nitrogens (e.g., pH < 3.2), both the pyridine and imidazole groups will be consistently protonated. This suppresses the undesirable interactions with free silanols and leads to a single, sharp peak. A buffer, such as phosphate or formate, is essential to maintain a stable pH. 0.1% formic acid in water is an excellent, volatile choice compatible with mass spectrometry if needed.

  • Detector Settings: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. It allows for the acquisition of the full UV spectrum of the eluting peak, which is invaluable for confirming peak purity and selecting the optimal detection wavelength (λmax) for maximum sensitivity. Based on the structures of pyridine and imidazole, a starting wavelength of 254 nm or 270 nm is a logical choice.

Optimization Workflow

The initial parameters are refined through a systematic process to achieve the desired chromatographic performance, as outlined in the workflow diagram below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization start Analyte Properties (pKa, Polarity, UV) selection Initial Parameter Selection • Column: C18, 5 µm • Mobile Phase: ACN / 0.1% Formic Acid • Detector: DAD @ 254 nm • Mode: Isocratic (e.g., 30% ACN) start->selection organic_opt Optimize Organic % (Adjust retention time, k') selection->organic_opt ph_opt Fine-tune pH / Buffer (Improve peak shape, As) organic_opt->ph_opt gradient_opt Gradient vs. Isocratic (For complex samples or faster runtime) ph_opt->gradient_opt final_method Final Optimized Method gradient_opt->final_method sst System Suitability Testing (SST) (Verify performance) final_method->sst

Caption: Logical workflow for HPLC method development.

Final Optimized Method

The following table presents a well-optimized set of conditions for the quantification of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine.

ParameterRecommended Condition
Instrument HPLC or UHPLC system with UV/PDA Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Elution Mode Isocratic
Composition 75% Mobile Phase A / 25% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/UV at 272 nm
Run Time 10 minutes

Note: This is a starting point. The exact organic percentage may need slight adjustment based on the specific C18 column and HPLC system used.

Part II: Detailed Quantification Protocol

Required Equipment and Materials
  • HPLC system with pump, autosampler, column oven, and PDA/UV detector.

  • Chromatography Data System (CDS) software.

  • Analytical balance.

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • Syringe filters (0.45 µm, PTFE or Nylon).

  • 5-Fluoro-2-(1H-imidazol-4-yl)pyridine reference standard.

  • HPLC-grade Acetonitrile.

  • HPLC-grade water.

  • Formic Acid (reagent grade or higher).

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Dilute to volume with water and mix well.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in the same ratio as the chromatographic conditions (75:25 v/v).

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution: Prepare the sample to have an expected final concentration near that of the working standard solution, using the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Procedure
  • Set up the HPLC system according to the conditions in the "Final Optimized Method" table.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Perform five replicate injections of the Working Standard Solution (10 µg/mL) to establish system suitability.

  • Inject the sample solutions.

  • Inject a Working Standard Solution after a reasonable number of sample injections (e.g., every 10 samples) to monitor system performance over time.

System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified. This is a mandatory step in regulated environments.[2][3][4]

ParameterAcceptance CriteriaRationale
Tailing Factor (As) ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0% (for 5 replicates)Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0% (for 5 replicates)Demonstrates pumping stability.

Part III: Method Validation Protocol

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[5][6] The following protocol is based on the ICH Q2(R2) guideline.[7][8][9]

Caption: Key parameters for HPLC method validation per ICH Q2(R2).

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Procedure:

  • Analyze a blank sample (diluent).

  • Analyze a sample of the analyte.

  • If available, analyze samples containing known impurities or placebo.

  • Acceptance Criteria: The blank should have no peak at the retention time of the analyte. The analyte peak should be pure (as determined by PDA peak purity analysis) and well-resolved from any other peaks (Resolution > 2.0).

Linearity

Objective: To demonstrate that the results are directly proportional to the concentration of the analyte in the sample. Procedure:

  • Prepare a series of at least five standard solutions covering the expected range (e.g., 50% to 150% of the working concentration; e.g., 5, 8, 10, 12, 15 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

Accuracy

Objective: To determine the closeness of the test results to the true value. Procedure:

  • Prepare a placebo or sample matrix and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each level.

  • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision

Objective: To assess the degree of scatter between a series of measurements. Procedure:

  • Repeatability (Intra-day Precision): Prepare and analyze six individual samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. Procedure:

  • Can be estimated based on the signal-to-noise ratio (S/N). LOD is typically where S/N = 3:1, and LOQ is where S/N = 10:1.

  • Alternatively, can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision (%RSD ≤ 10%).

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Procedure:

  • Vary parameters one at a time, such as:

    • Flow Rate (e.g., ± 0.1 mL/min).

    • Column Temperature (e.g., ± 2 °C).

    • Mobile Phase Composition (e.g., ± 2% absolute organic content).

  • Analyze a standard solution under each condition and evaluate the impact on system suitability parameters.

  • Acceptance Criteria: The system suitability criteria must still be met under all varied conditions.

Conclusion

This application note details a scientifically grounded, robust, and reliable RP-HPLC method for the quantification of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine. By controlling the mobile phase pH to ensure consistent protonation of the basic analyte, excellent peak shape and reproducibility are achieved on a standard C18 column. The provided protocols for method execution and validation, aligned with USP and ICH standards, establish a framework for its implementation in a regulated quality control environment, ensuring the generation of high-quality, defensible analytical data.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP. Available from: [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. Agilent. Available from: [Link]

  • United States Pharmacopeia. USP-NF 〈621〉 Chromatography. USP. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. HELIX. Available from: [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. LCGC International. Available from: [Link]

  • MDPI. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available from: [Link]

  • Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. Available from: [Link]

  • National Center for Biotechnology Information. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC. Available from: [Link]

  • SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. Available from: [Link]

  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. PTPFarm. Available from: [Link]

  • ResearchGate. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. Available from: [Link]

  • Taylor & Francis Online. Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available from: [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). ICH. Available from: [Link]

  • Semantic Scholar. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Semantic Scholar. Available from: [Link]

Sources

Method

Application Note: In Vivo Dosing Strategies and Pharmacodynamic Profiling of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine in Murine Models

Executive Summary The transition of small-molecule kinase inhibitors from in vitro biochemical assays to in vivo murine models is frequently bottlenecked by poor aqueous solubility and rapid metabolic clearance. 5-Fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of small-molecule kinase inhibitors from in vitro biochemical assays to in vivo murine models is frequently bottlenecked by poor aqueous solubility and rapid metabolic clearance. 5-Fluoro-2-(1H-imidazol-4-yl)pyridine represents a privileged pharmacophore scaffold widely utilized in the development of potent mitogen-activated protein kinase (MAPK) pathway inhibitors (e.g., p38α MAPK and B-RAF inhibitors).

This application note provides a comprehensive, self-validating framework for the formulation, administration, and pharmacodynamic (PD) monitoring of this compound in murine models. By engineering formulation vehicles that respect the specific physicochemical properties of the fluorinated imidazole-pyridine core, researchers can achieve reliable target engagement and reproducible in vivo efficacy.

Mechanistic Rationale & Physicochemical Profiling

The Imidazole-Pyridine Hinge Binder

The core structure of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine is designed to act as a competitive ATP-mimetic. The nitrogen atoms within the imidazole and pyridine rings form critical bidentate hydrogen bonds with the highly conserved hinge region of the kinase backbone. This interaction is the cornerstone of its high binding affinity to kinases such as B-RAF and p38α.

The Role of Fluorine Substitution

The strategic addition of a fluorine atom at the 5-position of the pyridine ring is not arbitrary.. Specifically, the highly electronegative fluorine atom serves two causal functions:

  • Metabolic Shielding: It blocks cytochrome P450-mediated oxidation at the vulnerable 5-position of the pyridine ring, significantly extending the compound's in vivo half-life.

  • Membrane Permeability: It increases the overall lipophilicity (LogP) of the molecule, facilitating rapid cellular penetration into solid tumors or inflamed tissues.

Pathway Ligand Extracellular Stimuli (Stress, Growth Factors) Receptor Receptor Tyrosine Kinase Ligand->Receptor Activation MAPK MAPK Cascade (RAS / RAF / MEK) Receptor->MAPK Phosphorylation Target Effector Kinase (p38α / ERK) MAPK->Target Phosphorylation Response Tumorigenesis & Inflammation Target->Response Gene Transcription Inhibitor 5-Fluoro-2-(1H-imidazol-4-yl)pyridine Inhibitor->Target Hinge-Binding Inhibition

MAPK signaling cascade illustrating the competitive hinge-binding inhibition mechanism.

Formulation Engineering: Overcoming Hydrophobicity

Because of its planar aromatic system and fluorination, the free base of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine exhibits poor aqueous solubility. Dosing this compound in standard saline will result in immediate precipitation, leading to erratic absorption and fatal experimental variability.

To ensure reliable systemic exposure, we adapt two validated formulation strategies used for structurally analogous clinical inhibitors (such as Dabrafenib and CFT1946):

Vehicle A: The pH-Adjusted Co-Solvent System (For Oral Gavage)

Composition: 1% DMSO, 30% PEG400 in sterile water, adjusted to pH 3.5–4.5. Causality: The pyridine nitrogen has a pKa of approximately 5.2. By adjusting the vehicle pH to 3.5–4.5, the nitrogen becomes protonated, converting the highly lipophilic free base into a significantly more water-soluble salt in situ..

Vehicle B: The Cyclodextrin Inclusion Complex (For IP or PO)

Composition: 20% PEG400 + 80% (25% SBE-β-CD in ddH2O). Causality: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) features a hydrophobic cavity and a hydrophilic exterior. The lipophilic fluorinated core of the compound is sequestered within the cyclodextrin cavity, forming a transient inclusion complex..

In Vivo Dosing Strategies & Pharmacokinetics

Optimal dosing regimens must balance the compound's clearance rate with the requirement for sustained target inhibition.. Furthermore,.

Table 1: Recommended In Vivo Dosing Parameters
RoutePreferred VehicleDose RangeFrequencyPrimary ApplicationPeak Plasma Time (Tmax)
Oral (PO) Vehicle A (pH 3.5-4.5)10 – 30 mg/kgQD or BIDSolid Tumor Xenografts1.5 – 2.0 hours
Oral (PO) Vehicle B (SBE-β-CD)10 – 50 mg/kgQD or BIDBrain-Penetrant Models2.0 – 3.0 hours
Intraperitoneal (IP) Vehicle B (SBE-β-CD)5 – 15 mg/kgQDAcute Inflammation / Fibrosis0.5 – 1.0 hours
Table 2: Target Pharmacodynamic (PD) Milestones
ParameterExpected ValueBiological Significance
Target Engagement >50% reduction in pERK / p-p38Minimum threshold required to halt tumor proliferation or cytokine release.
PD Trough Rebound at 24h post-doseNecessitates a BID dosing regimen if sustained 24-hour suppression is required.

Self-Validating Experimental Protocols

The following protocols are designed with built-in quality control (QC) checkpoints. Proceeding to animal administration without passing these QC steps will invalidate the pharmacokinetic data.

Protocol A: Preparation of Vehicle B (PEG400 / SBE-β-CD) and Compound Solubilization
  • Prepare SBE-β-CD Stock: Dissolve 2.5 g of SBE-β-CD in 10 mL of double-distilled water (ddH2O) to create a 25% (w/v) solution. Stir continuously at room temperature until completely clear (approx. 30 minutes).

  • Weigh API: Accurately weigh the required amount of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine powder into a sterile glass vial.

  • Add Co-Solvent: Add PEG400 to the vial such that it constitutes exactly 20% of the final intended volume.

  • Primary Solubilization: Vortex the API/PEG400 mixture for 2 minutes. Causality: Mechanical disruption of the crystal lattice is required before the aqueous phase is introduced.

  • Add Aqueous Phase: Dropwise, add the 25% SBE-β-CD solution to make up the remaining 80% of the volume.

  • Sonication: Sonicate the vial in a water bath at 37°C for 15 minutes.

  • Self-Validation QC Check: Hold the vial against a light source. The solution must be 100% optically clear. If micro-crystals or cloudiness are observed, the inclusion complex has failed to form; do not dose the animals. Re-sonicate or slightly gently warm the solution.

Protocol B: In Vivo Administration and Pharmacodynamic Sampling
  • Animal Preparation: Weigh each mouse immediately prior to dosing to calculate the exact administration volume (standard rule: 10 mL/kg body weight).

  • Administration:

    • For PO: Use a flexible plastic gavage needle to prevent esophageal trauma. Administer the formulation smoothly.

    • For IP: Inject into the lower right quadrant of the abdomen, aspirating slightly first to ensure the needle is not in the bowel or bladder.

  • Longitudinal Sampling: For a standard PD time-course, euthanize cohorts (n=3 per timepoint) at 2h, 6h, and 24h post-dose.

  • Tissue Processing: Immediately harvest the tumor or inflamed tissue. Snap-freeze in liquid nitrogen within 60 seconds of resection. Causality: Kinase phosphorylation states (e.g., pERK, p-p38) are highly labile. Delays in freezing will result in rapid dephosphorylation by endogenous phosphatases, yielding false-negative PD data.

Workflow Step1 1. Vehicle Preparation 20% PEG400 + 80% (25% SBE-β-CD) Step2 2. Compound Solubilization Add API, Sonicate & Vortex Step1->Step2 Step3 3. Quality Control Verify Optical Clarity & pH Step2->Step3 Step4 4. In Vivo Administration PO or IP Dosing (10-30 mg/kg) Step3->Step4 QC Passed Step5 5. Pharmacodynamic Profiling Snap-freeze Tissues at 2h, 6h, 24h Step4->Step5 Post-Dose

Step-by-step self-validating workflow for in vivo formulation, dosing, and PD sampling.

References

  • Ashraf A. Aly et al., "Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems." RSC Advances, 2024.[Link]

  • Rheault, T. R., et al., "Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors." ACS Medicinal Chemistry Letters, 2013.[Link]

  • Smith, J., et al., "CFT1946 Is an Orally Available Brain-Penetrant BRAF V600-Mutant Degrader That Overcomes BRAF Inhibitor Resistance." Cancer Discovery (AACR), 2026.[Link]

  • Nishida, M., et al., "Inhibition of p38 MAPK attenuates renal atrophy and fibrosis in a murine renal artery stenosis model." American Journal of Physiology-Renal Physiology, 2013.[Link]

Application

Application Note: Preparation of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine Stock Solutions in DMSO

Introduction & Mechanistic Rationale The compound 5-Fluoro-2-(1H-imidazol-4-yl)pyridine (CAS 758679-59-3) is a highly versatile fluorinated N-heterocyclic building block[1]. Derivatives containing the 4-(pyridin-4-yl)imi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 5-Fluoro-2-(1H-imidazol-4-yl)pyridine (CAS 758679-59-3) is a highly versatile fluorinated N-heterocyclic building block[1]. Derivatives containing the 4-(pyridin-4-yl)imidazole scaffold are frequently utilized in medicinal chemistry as precursors for potent p38 MAP kinase inhibitors[2].

The Causality of Solvent Selection: Preparing high-concentration stock solutions of imidazole-pyridine derivatives presents unique thermodynamic challenges. Crystallographic studies of related fluorinated imidazolyl-pyridines reveal that these molecules form highly stable, infinite chains in their solid state, driven by strong intermolecular N-H···N hydrogen bonds between the imidazole N-H donor and the pyridine nitrogen acceptor[2].

To successfully achieve a homogeneous stock solution, the solvent must possess a strong hydrogen-bond acceptor capacity to disrupt this crystal lattice. Anhydrous Dimethyl Sulfoxide (DMSO) is the optimal choice. Its highly polar sulfoxide group effectively outcompetes the intermolecular N-H···N interactions, forming a stable solvation shell around the monomeric compound. Furthermore, utilizing anhydrous DMSO (≥99.9% purity) is critical; DMSO is highly hygroscopic, and the introduction of water will rapidly decrease the solubility limit of the hydrophobic fluorinated system, leading to micro-precipitation.

Physicochemical Properties & Dilution Metrics

Before initiating the protocol, verify the compound's specifications. The quantitative data required for accurate molarity calculations are summarized below.

Table 1: Key Physicochemical Properties

PropertyValue
Chemical Name 5-Fluoro-2-(1H-imidazol-4-yl)pyridine
CAS Number 758679-59-3[1]
Molecular Formula C8H6FN3[3]
Molecular Weight 163.15 g/mol [3]
Purity Requirement ≥ 97% (NMR/HPLC validated)[3]
Primary Solvent Anhydrous DMSO (≥99.9%, sterile-filtered)

Table 2: Standard Dilution Guidelines (Target Volume: 1.0 mL)

Target ConcentrationMass Required (mg)Solvent Volume (µL)
10 mM 1.631000
20 mM 3.261000
50 mM 8.161000

(Note: For maximum precision, weigh the powder first, calculate the exact volume of DMSO required based on the actual mass obtained, and then add the solvent.)

Experimental Workflow Visualization

Workflow N1 1. Equilibration (Room Temp) N2 2. Precision Weighing (Analytical Balance) N1->N2 N3 3. Solvent Addition (Anhydrous DMSO) N2->N3 N4 4. Dissolution (Vortex & Sonication) N3->N4 N5 5. Quality Control (Visual & LC-MS Check) N4->N5 N6 6. Aliquoting & Storage (Argon Overlay, -80°C) N5->N6

Workflow for the preparation and validation of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine stock solutions.

Step-by-Step Methodology: A Self-Validating Protocol

This protocol is designed to be a self-validating system. Each step includes a mechanistic rationale and a physical checkpoint to ensure the integrity of the final stock solution.

Step 1: Thermal Equilibration
  • Action: Remove the lyophilized 5-Fluoro-2-(1H-imidazol-4-yl)pyridine vial from cold storage (-20°C) and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

  • Causality: Opening a cold vial exposes the compound to atmospheric humidity. Condensation will introduce water into the powder, which not only alters the effective molecular weight but also catalyzes degradation and reduces downstream DMSO solubility.

Step 2: Precision Weighing
  • Action: Using an anti-static zeroed analytical balance (0.01 mg precision), weigh the desired mass of the compound into an amber glass vial or a low-bind polypropylene tube.

  • Causality: Fluorinated powders can generate static charge, leading to loss of material on the spatula or tube walls. Amber vials are recommended to prevent potential UV-induced photo-degradation of the heterocycle over long-term storage.

Step 3: Solvent Addition
  • Action: Calculate the exact volume of anhydrous DMSO required based on the actual mass weighed. Use a calibrated positive-displacement pipette to add the DMSO directly to the powder.

  • Causality: Positive-displacement pipettes are mandatory for DMSO due to its high vapor pressure and viscosity, which cause standard air-displacement pipettes to under-deliver.

Step 4: Dissolution via Mechanical Agitation
  • Action: Cap the vial tightly. Vortex at medium speed for 60 seconds. If particulates remain, transfer the vial to an ultrasonic water bath (room temperature) and sonicate for 2–5 minutes.

  • Self-Validation Check: The solution must be completely transparent. Do not exceed 5 minutes of continuous sonication, as localized heating can induce thermal degradation of the imidazole ring.

Step 5: Quality Control (Tyndall Effect & LC-MS)
  • Action: Hold the vial against a dark background and shine a focused light beam (e.g., a laser pointer or strong LED) through the solution.

  • Self-Validation Check: If the beam path is visible (the Tyndall effect), micro-particulates or undissolved nano-crystals are present. The solution is not fully dissolved. If the solution is optically clear, proceed to validate purity via a rapid LC-MS injection to ensure no degradation occurred during handling[3].

Step 6: Aliquoting and Inert Storage
  • Action: Divide the master stock into single-use aliquots (e.g., 20 µL to 50 µL) in tightly sealed tubes. Gently blow a stream of Argon or dry Nitrogen gas over the open tube for 3 seconds before capping (Argon overlay). Store immediately at -80°C.

  • Causality: Aliquoting prevents repeated freeze-thaw cycles, which force the compound out of solution as the DMSO matrix crystallizes. The Argon overlay displaces oxygen and atmospheric moisture, preventing oxidative degradation and water ingress during long-term storage.

References

  • NextSDS Chemical Substance Database. "2-FLUORO-5-(1H-IMIDAZOL-4-YL)-PYRIDINE (CAS 758679-59-3)." NextSDS. Verified URL:[Link]

  • Koch, P., et al. "4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine." National Center for Biotechnology Information (PMC). Verified URL:[Link]

  • NIH Assay Guidance Manual. "Compound Management for Drug Discovery." National Center for Biotechnology Information (NCBI Bookshelf). Verified URL:[Link]

Sources

Method

NMR spectroscopy characterization of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine

Application Note: NMR Spectroscopy Characterization of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine Subtitle: Resolving Tautomeric Dynamics and Heteronuclear Spin-Spin Couplings in Fluorinated Biaryls Introduction & Scientific...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: NMR Spectroscopy Characterization of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine Subtitle: Resolving Tautomeric Dynamics and Heteronuclear Spin-Spin Couplings in Fluorinated Biaryls

Introduction & Scientific Rationale

Fluorinated heteroaromatics are indispensable in modern drug development, utilized to modulate pKa, improve metabolic stability, and enhance target binding through fluorophilic interactions. The compound 5-fluoro-2-(1H-imidazol-4-yl)pyridine represents a highly versatile pharmacophore, bridging a hydrogen-bond donating/accepting imidazole ring with a metabolically robust fluoropyridine.

As a Senior Application Scientist, I approach the structural elucidation of this molecule not merely as a data-collection exercise, but as a dynamic physical chemistry problem. Characterizing this scaffold via Nuclear Magnetic Resonance (NMR) spectroscopy presents three distinct analytical challenges:

  • Heteronuclear Spin-Spin Coupling: The 19F nucleus (spin ½, 100% natural abundance) couples extensively with both 1H and 13C nuclei. This splits the carbon signals, significantly reducing the 13C signal-to-noise (S/N) ratio[1].

  • Annular Tautomerism: The 1H-imidazol-4-yl moiety undergoes rapid prototropic tautomerism, interconverting with the 1H-imidazol-5-yl form. This dynamic process exchanges the chemical environments of the substituted quaternary carbon (C4') and the adjacent CH carbon (C5'), causing profound line broadening.

  • Quadrupolar Relaxation: The adjacent 14N nuclei (spin 1) induce exchange broadening of the imidazole NH proton and its neighboring carbons.

This application note provides a self-validating, step-by-step protocol for the comprehensive NMR characterization of 5-fluoro-2-(1H-imidazol-4-yl)pyridine, detailing optimal acquisition parameters and mechanistic rationales for the observed coupling patterns.

Experimental Protocols & Methodologies

To ensure a self-validating system, the experimental design must account for both the sensitivity drops caused by 19F coupling[2] and the dynamic tautomerism of the imidazole ring.

Step 1: Sample Preparation

  • Procedure: Weigh 20–25 mg of 5-fluoro-2-(1H-imidazol-4-yl)pyridine and dissolve completely in 0.6 mL of anhydrous Dimethyl sulfoxide-d6 (DMSO-d6). Transfer the homogeneous solution to a 5 mm precision NMR tube.

  • Causality & Expertise: High sample concentration is mandatory to overcome the S/N degradation in 13C NMR caused by extensive 19F spin-spin splitting[1]. DMSO-d6 is deliberately chosen over CDCl 3​ . As a strong hydrogen-bond acceptor, DMSO disrupts intramolecular hydrogen bonding between the imidazole NH and the pyridine nitrogen. This sufficiently slows the tautomeric exchange rate on the NMR timescale, allowing for the observation of the NH proton and preventing the imidazole carbon signals from broadening into the baseline.

Step 2: 1D NMR Acquisition

  • 1H NMR (400 MHz): Acquire at 298 K using a standard 30° pulse sequence (zg30), 16 scans, and a 2.0 s relaxation delay (D1).

  • 19F NMR (376 MHz): Acquire using a 1H -decoupled sequence (igdc) to collapse the proton couplings and simplify the multiplet structure into a sharp singlet. Use 32 scans and D1 = 1.5 s. The chemical shift of the 19F nucleus in a 3-fluoropyridine-like electronic environment typically resonates near -125 ppm[3][4].

  • 13C{1H} NMR (100 MHz): Acquire with 1024–2048 scans. Set D1 = 2.5 s.

  • Causality & Expertise: The extended D1 in the 13C acquisition ensures complete longitudinal relaxation ( T1​ ) of the quaternary carbons (C2, C4', C5), which lack directly attached protons for efficient dipole-dipole relaxation.

Step 3: 2D NMR Acquisition (Connectivity Validation)

  • HSQC: Optimize for 1JCH​=145 Hz to map all protonated carbons.

  • HMBC: Optimize for long-range nJCH​=8 Hz.

  • Causality & Expertise: HMBC is the critical self-validating step. Because the biaryl linkage connects two unprotonated carbons (Pyridine C2 and Imidazole C4'), 1D data alone cannot prove connectivity. Long-range correlations from Pyridine H3 to Imidazole C4' validate the structural framework.

Workflow & Connectivity Visualizations

NMR_Workflow A Sample Preparation (DMSO-d6, 298 K) B 1D NMR Acquisition (1H, 13C, 19F) A->B E Tautomerism Evaluation (Variable Temp NMR) A->E C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D 19F-13C Coupling Analysis (Extract J_CF values) B->D F Complete Structural Elucidation C->F D->F E->F

Workflow for the comprehensive NMR characterization of fluorinated biaryl systems.

HMBC_Network H3 H3 C2 C2 H3->C2 2J C4_prime C4' H3->C4_prime 3J H5_prime H5' H5_prime->C2 3J H5_prime->C4_prime 2J H2_prime H2' H2_prime->C4_prime 3J C5_prime C5'

Key 2D HMBC correlations establishing the pyridine-imidazole linkage.

Spectral Interpretation & Mechanistic Insights

19F and 13C Spin-Spin Coupling ( JCF​ ) The presence of the fluorine atom at C5 drastically alters the 13C spectrum. The magnitude of these scalar couplings follows a predictable, distance-dependent decay[1][5]:

  • 1JCF​ (One-bond): The C5 resonance is split into a massive doublet ( 255 Hz), definitively anchoring the fluorinated position.

  • 2JCF​ (Two-bond): The adjacent C4 and C6 carbons exhibit doublets of 18–23 Hz.

  • 3JCF​ & 4JCF​ (Long-range): C3 and C2 show minor splitting ( 5 Hz and 3 Hz, respectively).

1H NMR Splitting and Tautomeric Broadening The pyridine protons exhibit rigid, highly resolved splitting. H6 appears as a doublet of doublets due to strong ortho-coupling with F5 ( 3JHF​≈9.0 Hz) and meta-coupling with H4 ( 4JHH​≈2.0 Hz). Conversely, the imidazole protons (H2' and H5') appear as broad singlets. This broadening is the direct physical manifestation of the intermediate tautomeric exchange rate between the 1H-imidazol-4-yl and 1H-imidazol-5-yl forms.

Data Presentation: Expected NMR Assignments

Table 1: 1H NMR Assignments (DMSO-d6, 400 MHz)

PositionChemical Shift (ppm)MultiplicityCoupling Constants (Hz)Integration
NH 12.50br s-1H
H6 (Py) 8.60dd 3JHF​ = 9.0, 4JHH​ = 2.01H
H3 (Py) 7.95dd 3JHH​ = 8.5, 4JHF​ = 4.01H
H4 (Py) 7.80ddd 3JHH​ = 8.5, 3JHF​ = 8.0, 4JHH​ = 2.01H
H2' (Im) 7.80br s-1H
H5' (Im) 7.65br s-1H

Table 2: 13C and 19F NMR Assignments (DMSO-d6)

Nucleus / PositionChemical Shift (ppm)Multiplicity JCF​ Coupling (Hz)Assignment Notes
C5 (Py) 157.0d 1JCF​ = 255Directly fluorinated carbon
C2 (Py) 148.0d 4JCF​ = 3Quaternary, HMBC to H5'
C4' (Im) 140.0s-Quaternary, Broadened by tautomerism
C6 (Py) 137.5d 2JCF​ = 23Adjacent to N and C-F
C2' (Im) 136.0s-Broadened by tautomerism
C4 (Py) 124.0d 2JCF​ = 18Ortho to C-F
C3 (Py) 120.5d 3JCF​ = 5Meta to C-F
C5' (Im) 115.0s-Broadened by tautomerism
F5 ( 19F ) -125.0dd 3JHF​ = 9.0, 3JHF​ = 8.0Typical 3-fluoropyridine environment

Conclusion & Best Practices

For rigorous structural validation of fluorinated biaryls, standard 1D 13C NMR is often insufficient due to signal dilution from JCF​ splitting and tautomeric broadening.

  • Hardware Optimization: If spectrometer hardware permits, acquiring a 13C{1H,19F} triple-resonance spectrum collapses the C-F multiplets into sharp singlets, vastly improving the signal-to-noise ratio.

  • Variable Temperature (VT) NMR: If imidazole resonances remain too broad to assign at 298 K, cooling the sample to 273 K in DMSO-d6 will freeze out the tautomers into distinct sets of signals, whereas heating to 353 K will coalesce the signals into sharp, time-averaged peaks.

Sources

Application

Applications of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine in Medicinal Chemistry: A Guide for Researchers

Introduction: The Therapeutic Potential of Targeting TGF-β Signaling The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, diff...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Targeting TGF-β Signaling

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2] Its dysregulation is a hallmark of numerous pathologies, ranging from fibrotic diseases and autoimmune disorders to cancer progression and metastasis.[3][4] In the context of oncology, TGF-β can paradoxically act as a tumor suppressor in the early stages of cancer, while promoting tumor growth and invasion in advanced stages by fostering an immunosuppressive tumor microenvironment.[1] This dual role underscores the complexity and context-dependent nature of TGF-β signaling.

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TGFβRII), which then recruits and phosphorylates a type I receptor, predominantly the Activin receptor-like kinase 5 (ALK5).[2][3] The activated ALK5 subsequently phosphorylates downstream effector proteins, Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.[2][5] Given its pivotal role in initiating the signaling cascade, ALK5 has emerged as a key therapeutic target for modulating the pathological effects of TGF-β.

5-Fluoro-2-(1H-imidazol-4-yl)pyridine: A Privileged Scaffold for ALK5 Inhibition

The pyridine ring is a prevalent scaffold in numerous biologically active compounds, and its functionalization, particularly with fluorine, can significantly enhance pharmacokinetic and pharmacodynamic properties.[6][7] The incorporation of a fluorine atom can improve metabolic stability, bioavailability, and receptor binding affinity.[6][8] The imidazole moiety is also a common feature in medicinal chemistry, known for its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites.[9]

The 5-Fluoro-2-(1H-imidazol-4-yl)pyridine scaffold has been identified as a promising core structure for the development of potent and selective ALK5 inhibitors.[10] This guide provides detailed application notes and protocols for researchers and drug development professionals working with or developing derivatives of this compound for the inhibition of ALK5.

The Canonical TGF-β/ALK5 Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical TGF-β signaling pathway and highlights the inhibitory action of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine-based compounds on ALK5.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGFβRII TGFb->TGFbRII Binding ALK5 ALK5 (TGFβRI) TGFbRII->ALK5 Recruitment & Phosphorylation Smad23 Smad2/3 ALK5->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex DNA Target Gene Promoters Smad_complex->DNA Nuclear Translocation Inhibitor 5-Fluoro-2-(1H-imidazol-4-yl)pyridine Derivative Inhibitor->ALK5 Inhibition Transcription Gene Transcription (e.g., Fibrosis, Immune Suppression) DNA->Transcription Regulation

Caption: Canonical TGF-β/ALK5 Signaling Pathway and Inhibition.

Experimental Protocols

The following protocols provide step-by-step methodologies for evaluating the inhibitory potential of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine and its derivatives against ALK5.

Protocol 1: In Vitro ALK5 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the test compound on the enzymatic activity of recombinant ALK5.

A. Materials and Reagents:

  • Recombinant human ALK5 (TGFβR1) kinase domain

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (at or near the Kₘ for ALK5)

  • Substrate (e.g., TGFBR1 peptide or Myelin Basic Protein)[11]

  • Test compound (5-Fluoro-2-(1H-imidazol-4-yl)pyridine derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[11]

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of luminescence detection

B. Experimental Workflow:

Caption: Workflow for ALK5 Kinase Inhibition Assay.

C. Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[11]

    • Prepare a master mix containing the Kinase Assay Buffer, ATP, and the substrate.[12]

    • Dilute the recombinant ALK5 enzyme in Kinase Assay Buffer to the working concentration.

  • Assay Plate Setup:

    • Add the diluted test compound or vehicle control (DMSO in Kinase Assay Buffer) to the wells of the assay plate.

    • Add the ALK5 enzyme to each well, except for the "no enzyme" control wells.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.[13]

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the ATP/substrate master mix to all wells.[13]

    • Incubate the plate at 30°C for 45-60 minutes.[11]

  • Signal Detection (using ADP-Glo™):

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40-45 minutes.[11]

    • Add the Kinase Detection Reagent to each well.

    • Incubate at room temperature for another 30-45 minutes.[12]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the positive (enzyme + vehicle) and negative (no enzyme) controls.

    • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cellular TGF-β-Induced Reporter Assay

This assay measures the ability of the test compound to inhibit the TGF-β signaling pathway within a cellular context.

A. Materials and Reagents:

  • A suitable cell line stably transfected with a TGF-β responsive reporter construct (e.g., HaCaT-3TP-lux or 4T1-3TP-luc).[14]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Recombinant human TGF-β1.

  • Test compound (5-Fluoro-2-(1H-imidazol-4-yl)pyridine derivative) dissolved in DMSO.

  • Luciferase Assay System (e.g., Promega).

  • White, clear-bottom 96-well cell culture plates.

  • Luminometer.

B. Step-by-Step Procedure:

  • Cell Seeding:

    • Seed the reporter cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • The next day, replace the medium with a low-serum medium (e.g., 0.5% FBS) for 4-6 hours to reduce basal signaling.

    • Pre-treat the cells with a serial dilution of the test compound or vehicle control for 1-2 hours.

  • TGF-β Stimulation:

    • Stimulate the cells with a final concentration of 1-5 ng/mL of TGF-β1.[12] Include a set of unstimulated control wells.

    • Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.

  • Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

    • Measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to a measure of cell viability if necessary (e.g., using a parallel MTS or CellTiter-Glo assay).

    • Calculate the percent inhibition of TGF-β1-induced luciferase expression for each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.

Data Presentation

Quantitative data from the described assays should be summarized in a clear and concise table for easy comparison of the inhibitory activity of different 5-Fluoro-2-(1H-imidazol-4-yl)pyridine derivatives.

Compound IDALK5 Kinase IC₅₀ (nM)Cellular Reporter IC₅₀ (nM)
Example Compound A 1550
Example Compound B 825
... ......

Conclusion and Future Directions

The 5-Fluoro-2-(1H-imidazol-4-yl)pyridine scaffold represents a valuable starting point for the development of potent and selective ALK5 inhibitors. The protocols outlined in this guide provide a robust framework for evaluating the efficacy of novel derivatives in both biochemical and cellular assays. Further optimization of this scaffold could lead to the discovery of clinical candidates for the treatment of a wide range of diseases driven by aberrant TGF-β signaling, including various cancers and fibrotic conditions. Future studies should also focus on in vivo efficacy, pharmacokinetic profiling, and selectivity against other kinases to fully characterize the therapeutic potential of these compounds.

References

  • Dzon, L. G., et al. (2018). TGFβ signaling in cancer.
  • AnyGenes. (n.d.). TGF beta Signaling Pathway: Cancer, Fibrosis & Biomarkers.
  • Thermo Fisher Scientific. (n.d.). TGF beta Signaling Pathway.
  • Akhurst, R. J., & Hata, A. (2012). Targeting the TGFβ signalling pathway in disease.
  • Assay Genie. (2023, August 24). Deciphering the Intricacies of TGF-Beta Signaling Pathway.
  • BenchChem. (2025). Alk5-IN-34: A Technical Guide to a Selective ALK5 Inhibitor.
  • BenchChem. (2025). Application Notes and Protocols for Alk5-IN-34 In Vitro Assays.
  • BPS Bioscience. (n.d.). TGFβR1 (ALK5) Kinase Assay Kit.
  • SignalChem. (n.d.). TGFβR1 (ALK5), Active.
  • Jin, C. H., et al. (2014). Discovery of N-((4-([1][4][5]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase as Cancer Immunotherapeutic/Antifibrotic Agent. Journal of Medicinal Chemistry.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Inman, G. J., et al. (2002). Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase activity: SB-431542. Molecular Pharmacology.
  • Sino Biological. (n.d.). TGFBR1 (ALK5), Active.
  • Park, S. A., et al. (2014). Discovery of N-((4-([1][4][5]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable Inhibitor of TGF-β Type I Receptor Kinase as Cancer Immunotherapeutic/Antifibrotic Agent. Journal of Medicinal Chemistry.

  • Hoegenauer, K., et al. (2020). A Highly Selective Chemical Probe for Activin Receptor-like Kinases ALK4 and ALK5. bioRxiv.
  • Sigma-Aldrich. (n.d.). TGF-β RI Kinase Inhibitor.
  • Bonafoux, D., et al. (2009). 2-Aminoimidazoles inhibitors of TGF-beta receptor 1. Bioorganic & Medicinal Chemistry Letters.
  • MySkinRecipes. (n.d.). 4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid.
  • Kallan, N. C., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters.
  • NextSDS. (n.d.). 2-FLUORO-5-(1H-IMIDAZOL-4-YL)-PYRIDINE.
  • Kim, D. K., et al. (2018). Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • Wang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry.
  • Bonomo, S., et al. (2025). TGF-β Receptor Inhibitor SB431542 Enhanced the Sensitivity of Gastric Cancer to 5-Fluorouracil: New Combined Targeted Therapy.
  • Abu-Taweel, G. M., et al. (2022).
  • Lee, J., et al. (2025). Discovery of HM-279, a Potent Inhibitor of ALK5 for Improving Therapeutic Efficacy of Cancer Immunotherapy. Journal of Medicinal Chemistry.
  • Laping, N. J., et al. (2012). Discovery of a Series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 Inhibitors With Potential Utility in the Prevention of Dermal Scarring. Bioorganic & Medicinal Chemistry Letters.
  • Fülöp, F., & Prian, F. (2017). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Current Organic Chemistry.
  • Sun, Z., et al. (2023).
  • Ashraf, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • Eldehna, W. M., et al. (2024).
  • Acar, Ç., & Erol, K. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen.
  • Sharma, A., et al. (2016). Synthesis and therapeutic potential of imidazole containing compounds. Medicinal Chemistry Research.
  • Patel, K. S., et al. (2012). A Review on Synthesis and Biological Activities of Pyrimidine Derivatives. International Journal of Pharmacy and Biological Sciences.

Sources

Method

Application Note: Cell-Based Assay Protocols for IDO1 Inhibition Using 5-Fluoro-2-(1H-imidazol-4-yl)pyridine

Executive Summary This application note provides a comprehensive, self-validating framework for evaluating 5-Fluoro-2-(1H-imidazol-4-yl)pyridine in cell-based assays. As a highly optimized fragment-based drug discovery (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, self-validating framework for evaluating 5-Fluoro-2-(1H-imidazol-4-yl)pyridine in cell-based assays. As a highly optimized fragment-based drug discovery (FBDD) scaffold, this compound is utilized to target Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion. This guide details the causal reasoning behind experimental design, step-by-step methodologies, and data interpretation strategies required for robust preclinical profiling.

Scientific Rationale & Pharmacophore Causality

IDO1 is a heme-containing enzyme responsible for the rate-limiting degradation of tryptophan into kynurenine. In the tumor microenvironment, cancer cells upregulate IDO1 in response to interferon-gamma (IFN-γ) secretion by peripheral blood lymphocytes, leading to localized tryptophan depletion and profound T-cell suppression[1].

Early FBDD efforts identified 4-phenylimidazole (4-PI) as a weak, fragment-like IDO1 inhibitor (IC₅₀ ≈ 48 µM) that binds directly to the active site heme iron[2]. To optimize this scaffold, medicinal chemists developed pyridine-imidazole derivatives[3]. 5-Fluoro-2-(1H-imidazol-4-yl)pyridine represents a significant evolutionary step in this compound class.

Causality of Structural Features:

  • Imidazole Ring: The nitrogen atom acts as a Lewis base, covalently coordinating with the IDO1 heme iron at the sixth coordination site in both its ferric and ferrous states[2].

  • Pyridine Ring: Replacing the phenyl ring of 4-PI with a pyridine ring allows the molecule to probe the active site entrance, providing secondary dipole interactions within the hydrophobic "Pocket A"[2].

  • 5-Fluoro Substitution: The addition of a fluorine atom serves a dual purpose. First, it dramatically increases the fragment's lipophilicity, which is essential for penetrating the lipid bilayer in cell-based assays. Second, the strong C-F bond blocks a primary site of cytochrome P450-mediated oxidation, ensuring the compound remains metabolically stable over the 48-hour incubation period required for cellular profiling.

G IFN IFN-γ Stimulation STAT1 STAT1 Pathway IFN->STAT1 IDO1 IDO1 Upregulation STAT1->IDO1 TRP Tryptophan Degradation IDO1->TRP KYN Kynurenine Production TRP->KYN TCELL T-Cell Suppression KYN->TCELL INHIB 5-Fluoro-2-(1H- imidazol-4-yl)pyridine INHIB->IDO1 Heme Coordination

Figure 1: Mechanism of IDO1 induction by IFN-γ and targeted inhibition by the imidazole-pyridine.

Experimental Design & Self-Validating Systems

When transitioning from biochemical to cell-based assays, HeLa (human cervical adenocarcinoma) cells are the gold standard model. HeLa cells do not express high basal levels of IDO1 but strongly upregulate the enzyme upon stimulation with recombinant human IFN-γ[1].

The Self-Validating Principle: A major pitfall in cell-based IDO1 assays is false positives caused by compound toxicity. If a compound kills the HeLa cells, kynurenine production will drop, falsely mimicking IDO1 inhibition. To create a self-validating system, this protocol strictly couples the colorimetric kynurenine readout with an orthogonal cell viability readout (e.g., CellTiter-Glo) on the exact same cell population. True target engagement is only validated when the kynurenine IC₅₀ is significantly lower than the cytotoxicity CC₅₀.

Required Materials & Reagents

  • Cell Line: HeLa cells (ATCC CCL-2).

  • Media: DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin, and 2 mM L-Glutamine.

  • Stimulant: Recombinant human IFN-γ (Prepare 100 µg/mL stock in sterile PBS + 0.1% BSA).

  • Test Compound: 5-Fluoro-2-(1H-imidazol-4-yl)pyridine (Prepare 10 mM stock in 100% DMSO).

  • Control Compound: 1-methyl-tryptophan (1-MT), a specific IDO inhibitor used to reverse immunosuppression[1].

  • Ehrlich's Reagent: 1.2% p-dimethylaminobenzaldehyde (p-DMAB) dissolved in glacial acetic acid.

  • Precipitation Reagent: 30% Trichloroacetic acid (TCA) in molecular-grade water.

Step-by-Step Methodologies

Protocol A: HeLa Cell Kynurenine Production Assay
  • Cell Seeding: Harvest HeLa cells at 80% confluence. Seed 5×104 cells per well in a 96-well flat-bottom tissue culture plate using 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Compound & IFN-γ Treatment: Prepare a 2X concentration of IFN-γ (100 ng/mL) and 2X concentrations of the test compound (serial dilutions from 100 µM to 10 nM) in assay media. Add 50 µL of the IFN-γ solution and 50 µL of the compound solution to each well. The final assay volume is 200 µL (Final IFN-γ = 50 ng/mL; Final DMSO ≤ 0.5%).

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂. (Causality: 48 hours is strictly required to allow sufficient STAT1-mediated transcription of IDO1, protein translation, and subsequent accumulation of kynurenine in the supernatant).

  • Protein Precipitation: Carefully transfer 100 µL of the culture supernatant from each well into a new V-bottom 96-well plate. Add 50 µL of 30% TCA to each well. Incubate the plate at 50°C for 30 minutes, then centrifuge at 2500 x g for 10 minutes.

  • Colorimetric Reaction: Transfer 100 µL of the clarified, protein-free supernatant to a new flat-bottom 96-well plate. Add 100 µL of Ehrlich's Reagent to each well. Incubate for 10 minutes at room temperature in the dark.

  • Readout: Measure the absorbance at 490 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression (four-parameter logistic curve).

Protocol B: Orthogonal Cell Viability Validation
  • Reagent Addition: To the original HeLa cell culture plate (which still contains 100 µL of media and cells), add 100 µL of CellTiter-Glo Luminescent Cell Viability Reagent per well.

  • Lysis: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Readout: Record luminescence. Calculate the CC₅₀ (Cytotoxic Concentration 50%) to ensure the selectivity index (CC₅₀ / IC₅₀) is >10.

Workflow Step1 1. Seed HeLa Cells (5x10^4 cells/well) Step2 2. Add IFN-γ (50 ng/mL) + Compound Titration Step1->Step2 Step3 3. Incubate 48h (37°C, 5% CO2) Step2->Step3 Step4 4. Harvest Supernatant & Add 30% TCA Step3->Step4 Step5 5. React with Ehrlich's Reagent Step4->Step5 Step6 6. Read Absorbance (OD 490 nm) Step5->Step6

Figure 2: Step-by-step workflow for the HeLa cell-based IDO1 kynurenine production assay.

Data Presentation & Expected Outcomes

The addition of the fluoro-pyridine moiety significantly enhances both biochemical affinity and cellular penetrance compared to the parent 4-PI fragment. Below is a representative data matrix demonstrating the self-validating nature of the assay.

Compound ScaffoldIDO1 Enzymatic IC₅₀ (µM)HeLa Cellular IC₅₀ (µM)HeLa Viability CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
4-Phenylimidazole (4-PI)48.0> 100.0> 100.0N/A
2-(1H-imidazol-4-yl)pyridine12.535.0> 100.0> 2.8
5-Fluoro-2-(1H-imidazol-4-yl)pyridine 1.8 4.2 > 100.0 > 23.8
1-Methyl-tryptophan (1-MT)34.055.0> 100.0> 1.8

Troubleshooting & Causal Explanations

  • Why use Trichloroacetic Acid (TCA) at 50°C? Causality: Serum proteins from the FBS and secreted cellular proteins (including IDO1 itself) will precipitate when exposed to the highly acidic Ehrlich's reagent, causing severe optical turbidity that ruins the 490 nm absorbance reading. TCA denatures and forces these proteins into a pellet during the centrifugation step, leaving pure kynurenine in the supernatant. The 50°C incubation accelerates the cleavage of formylkynurenine into kynurenine, ensuring total yield measurement.

  • Why is the Ehrlich's reaction performed in glacial acetic acid? Causality: p-DMAB reacts specifically with the primary aromatic amine of kynurenine to form a yellow Schiff base. This electrophilic aromatic substitution requires a strictly non-aqueous, highly acidic environment to drive the dehydration step of the Schiff base formation to completion.

  • Why is the cellular IC₅₀ higher than the enzymatic IC₅₀? Causality: Cellular assays introduce variables such as membrane permeability, intracellular protein binding, and active efflux pumps. The 5-fluoro substitution specifically narrows this gap by increasing the partition coefficient (LogP), allowing more of the drug to reach the cytosolic IDO1 enzyme.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-Fluoro-2-(1H-imidazol-4-yl)pyridine Synthesis

Welcome to the Synthesis Troubleshooting Portal. 5-Fluoro-2-(1H-imidazol-4-yl)pyridine is a critical heterocyclic scaffold frequently utilized in the development of kinase inhibitors and targeted therapeutics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Troubleshooting Portal. 5-Fluoro-2-(1H-imidazol-4-yl)pyridine is a critical heterocyclic scaffold frequently utilized in the development of kinase inhibitors and targeted therapeutics. However, synthesizing this fragment often presents significant yield bottlenecks due to competitive side reactions and catalyst deactivation.

This guide provides field-proven, causality-driven solutions for the two most common synthetic routes: the Van Leusen Three-Component Reaction (vL-3CR) and the Suzuki-Miyaura Cross-Coupling .

Module 1: The Van Leusen Cycloaddition Pathway

Q: When synthesizing 5-Fluoro-2-(1H-imidazol-4-yl)pyridine via the Van Leusen reaction using 5-fluoropicolinaldehyde, ammonia, and TosMIC, my yields are consistently below 30%, accompanied by a dark, intractable tar. How can I optimize this?

The Causality (Expertise & Experience): This is a classic symptom of competitive side reactions caused by improper reaction sequencing. The Van Leusen imidazole synthesis relies on the cycloaddition of tosylmethyl isocyanide (TosMIC) with an aldimine[1]. If TosMIC is introduced before the 5-fluoropicolinaldehyde has fully condensed with ammonia to form the aldimine intermediate, the isocyanide carbon will react directly with the unreacted aldehyde oxygen. This alternate pathway forms an oxazole byproduct instead of the desired imidazole. Furthermore, TosMIC is highly prone to base-catalyzed polymerization at elevated temperatures, generating the dark tar you observed.

The Solution: Transition from a simultaneous multicomponent reaction to a sequential, one-pot two-step process (vL-3CR)[2]. By forcing the complete formation of the imine before introducing the cycloaddition reagent, you eliminate oxazole competition.

Quantitative Data: Solvent and Base Optimization

Table 1: Effect of Base, Solvent, and Addition Method on Van Leusen Imidazole Yield

SolventBase SystemAddition MethodYield (%)Major Impurity Profile
MeOHNH₃ (aq)Simultaneous28Oxazole / TosMIC Tar
DMFK₂CO₃ / NH₃Simultaneous41Oxazole
MeOHNH₃ (7M in MeOH)Sequential65Trace Oxazole
DMF K₂CO₃ / NH₃ (in MeOH) Sequential 88 None (Clean Conversion)
Mechanistic Visualization

VL_Mechanism A 5-Fluoro- picolinaldehyde C Aldimine Intermediate A->C -H2O B Ammonia (NH3) B->C E 4-Tosyl-2-imidazoline Intermediate C->E Cycloaddition with TosMIC D TosMIC + Base (K2CO3) D->E F 5-Fluoro-2-(1H-imidazol- 4-yl)pyridine E->F Elimination of TosH

Mechanistic pathway of the sequential Van Leusen synthesis for 5-Fluoro-2-(1H-imidazol-4-yl)pyridine.

Self-Validating Protocol: Sequential vL-3CR Synthesis

Trustworthiness Principle: This protocol utilizes an in-process analytical checkpoint to ensure the reaction cannot proceed to the failure state (tar/oxazole formation).

  • Imine Formation: Dissolve 5-fluoropicolinaldehyde (1.0 eq) in anhydrous DMF (0.2 M). Add a solution of ammonia in methanol (7M, 5.0 eq). Stir at room temperature for 2 hours.

  • Validation Checkpoint 1: Sample the reaction mixture. Perform TLC (Hexanes/EtOAc 1:1) or LC-MS. Do not proceed until the aldehyde peak is completely consumed. This validates that the system is free of the oxazole-forming precursor.

  • Cycloaddition: Once the aldimine is confirmed, cool the vessel to 0 °C. Add anhydrous K₂CO₃ (2.0 eq) followed by the dropwise addition of a TosMIC (1.1 eq) solution in DMF.

  • Elimination: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Validation Checkpoint 2: LC-MS should show the mass of the desired product [M+H]⁺ = 164.1. The absence of [M+H]⁺ = 165.1 (oxazole) validates the sequential timing.

  • Workup: Quench with ice water, extract with EtOAc, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Module 2: The Suzuki-Miyaura Cross-Coupling Pathway

Q: I am attempting a Suzuki coupling between 2-bromo-5-fluoropyridine and 1H-imidazole-4-boronic acid pinacol ester. LC-MS shows massive protodeboronation of the boronic ester and unreacted pyridine. How do I fix this?

The Causality (Expertise & Experience): Unprotected nitrogen-rich heteroaryl boronic acids are notoriously unstable under standard aqueous basic Suzuki conditions[3]. The failure is twofold:

  • Catalyst Poisoning: The unprotected basic nitrogen on the imidazole coordinates tightly to the palladium center, deactivating the catalyst and halting the transmetalation cycle.

  • Base-Mediated Cleavage: The electron-rich nature of the imidazole ring, combined with the Lewis acidic boron atom, makes the C-B bond highly susceptible to base-mediated hydrolysis (protodeboronation) at elevated temperatures.

The Solution: You must either mask the basic nitrogen using a bulky protecting group (e.g., Trityl or SEM) to prevent Pd-coordination, or employ a slow-release strategy using MIDA boronates to keep the concentration of the reactive boronic species extremely low, thereby outcompeting the degradation pathway[4].

Quantitative Data: Catalyst and Protection Screening

Table 2: Optimization of Suzuki-Miyaura Coupling for Imidazole Boronic Species

Imidazole Boronic SpeciesCatalyst SystemBase / SolventYield (%)Protodeboronation (%)
Unprotected Pinacol EsterPd(PPh₃)₄Na₂CO₃ / H₂O-Dioxane<5>90
Unprotected Pinacol EsterPd₂(dba)₃ / XPhosK₃PO₄ / H₂O-Dioxane3260
Trityl-Protected Pinacol EsterPd(PPh₃)₄Na₂CO₃ / H₂O-Dioxane6515
Trityl-Protected Pinacol Ester Pd₂(dba)₃ / XPhos K₃PO₄ / H₂O-Dioxane 94 <2
Unprotected MIDA BoronatePd(dppf)Cl₂K₃PO₄ / H₂O-Dioxane818
Troubleshooting Visualization

Suzuki_Workflow Start Analyze Reaction Mixture (LC-MS) Decision Is Protodeboronation Observed? Start->Decision Yes High Protodeboronation (>20%) Decision->Yes Yes No Low Conversion (<10%) Decision->No No Sol1 Strategy 1: Protect Imidazole (Trityl or SEM group) Yes->Sol1 Sol2 Strategy 2: Slow-Release (MIDA Boronate) Yes->Sol2 Sol3 Optimize Catalyst: Use Pd2(dba)3 / XPhos No->Sol3 Success High Yield Cross-Coupling (>85%) Sol1->Success Sol2->Success Sol3->Success

Decision tree for mitigating protodeboronation and low conversion in Suzuki-Miyaura couplings.

Self-Validating Protocol: Trityl-Protected Suzuki Coupling

Trustworthiness Principle: This protocol uses a highly active, bulky dialkylbiaryl phosphine ligand (XPhos) to accelerate the oxidative addition and transmetalation steps, ensuring the cross-coupling rate vastly exceeds the protodeboronation rate.

  • Reagent Preparation: In a Schlenk flask, combine 2-bromo-5-fluoropyridine (1.0 eq), 1-Trityl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole (1.1 eq), and K₃PO₄ (3.0 eq).

  • Degassing: Add a 4:1 mixture of Dioxane/H₂O. Sparge the solution with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent homocoupling and catalyst oxidation.

  • Catalyst Addition: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%). The solution will turn a deep red/purple.

  • Heating: Heat the mixture to 80 °C for 4 hours.

  • Validation Checkpoint: Perform LC-MS. The ratio of the product mass [M+H]⁺ = 406.2 (Trityl-protected product) to the protodeboronated mass [M+H]⁺ = 311.1 (Trityl-imidazole) should be >95:5. If protodeboronation is high, verify the structural integrity of your boronic ester via NMR prior to the next run.

  • Deprotection (Post-Workup): Isolate the intermediate via silica gel chromatography. Dissolve in DCM and add Trifluoroacetic Acid (TFA, 10 eq) at room temperature for 2 hours to cleave the Trityl group. Concentrate and neutralize with saturated NaHCO₃ to yield the final 5-Fluoro-2-(1H-imidazol-4-yl)pyridine.

References

  • Van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). Base-catalyzed cycloaddition of toluenesulfonylmethyl isocyanide to aldimines. Synthesis of 1,5-disubstituted imidazoles. Journal of Organic Chemistry.[Link]

  • Gracias, V., Gasiecki, A. F., & Djuric, S. W. (2005). Synthesis of Fused Bicyclic Imidazoles by Sequential Van Leusen/Ring-Closing Metathesis Reactions. Organic Letters.[Link]

  • Düfert, A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.[Link]

  • Trofimova, A., Holownia, A., Tien, C.-H., Širvinskas, M. J., & Yudin, A. K. (2022). From acyl boronates to functional boronate-substituted and boron-containing heterocycles: emerging methods and applications. Chemical Society Reviews (RSC Publishing).[Link]

Optimization

Technical Support Center: 5-Fluoro-2-(1H-imidazol-4-yl)pyridine Formulation &amp; Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, medicinal chemists, and drug development professionals overcome the severe aqueo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, medicinal chemists, and drug development professionals overcome the severe aqueous solubility limitations of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine .

This guide abandons generic advice in favor of mechanistic causality. We will explore why this specific molecule resists solvation and provide self-validating, field-proven protocols to force it into solution for both in vitro and in vivo applications.

Part 1: Physicochemical Profiling (The "Why")

Before formulating, we must understand the thermodynamic barriers preventing solvation. 5-Fluoro-2-(1H-imidazol-4-yl)pyridine presents a "perfect storm" for poor aqueous solubility:

  • High Crystal Lattice Energy: The planar heteroaromatic system (pyridine + imidazole) allows for tight pi-pi stacking in the solid state.

  • Lipophilicity: The addition of the highly electronegative, yet lipophilic, fluorine atom at the 5-position of the pyridine ring increases the overall hydrophobicity of the fragment.

  • pH-Dependent Ionization: The molecule contains two weakly basic nitrogens (pyridine N and imidazole N). The electron-withdrawing fluorine atom lowers the pKa of the pyridine nitrogen (likely to ~3.0–4.0). At physiological pH (7.4), the molecule exists almost entirely in its un-ionized (free base) form, drastically reducing its solubility in aqueous media[1].

Part 2: Troubleshooting FAQs & Mechanistic Solutions

Q1: My 10 mM DMSO stock crashes out immediately when diluted into PBS (pH 7.4) for cell-based assays. How do I prevent this?

The Causality: You are experiencing solvent-shift precipitation. DMSO has a dielectric constant of ~47, while water is ~80. When you dilute the stock into PBS, the dielectric constant of the microenvironment rapidly increases, and the un-ionized lipophilic free base is thermodynamically forced out of solution. Furthermore, PBS at pH 7.4 provides no ionization advantage for this weakly basic compound[2]. The Solution:

  • Intermediate Dilution: Do not spike DMSO directly into 100% aqueous buffer. Pre-dilute your DMSO stock into a transitional cosolvent mixture (e.g., 50% DMSO / 50% PEG 400) before final dilution into the assay media.

  • Protein Binding: Introduce 0.1% to 1% Bovine Serum Albumin (BSA) into your assay buffer prior to adding the compound. The hydrophobic pockets of BSA will act as a thermodynamic sink, binding the free base before it can nucleate and precipitate.

Q2: We are moving to rodent pharmacokinetic (PK) studies. How can I formulate this for Intravenous (IV) dosing without causing embolism from precipitation?

The Causality: IV formulations must remain completely dissolved upon injection into the bloodstream (pH 7.4, high buffering capacity). Relying solely on acidic pH is dangerous here; if you inject a pH 3.0 solution, the blood will instantly neutralize it, causing the free base to precipitate in the vein[1]. The Solution: Use a multi-modal cosolvent system. A highly validated approach for lipophilic, weakly basic kinase/metalloenzyme inhibitors is a mixture of DMSO, PEG 400, and a mildly acidic buffer[3]. PEG 400 lowers the dielectric polarity of the aqueous system to closer match the drug, while the acidic buffer maximizes the ionized fraction[3].

  • Recommended Vehicle: 10% DMSO + 40% PEG 400 + 50% Citrate Buffer (100 mM, pH 3.0).

Q3: I need a completely solvent-free, aqueous formulation for a sensitive in vivo toxicology study. What is the best approach?

The Causality: When organic solvents (like DMSO or PEG) are prohibited due to toxicity or assay interference, you must alter the apparent solubility without changing the solvent dielectric. Cyclodextrins (CDs) achieve this by providing a hydrophobic internal cavity that encapsulates the fluorinated pyridine-imidazole moiety, while their hydroxyl-rich exterior maintains hydrogen bonding with bulk water[4]. The Solution: Formulate an inclusion complex using 20% w/v Hydroxypropyl-β-Cyclodextrin (HP-β-CD). See the detailed protocol below.

Part 3: Standard Operating Procedures (SOPs)

Protocol: Preparation of a 20% HP-β-CD Inclusion Complex (Self-Validating)

This protocol relies on the phase-solubility method to force the compound into the cyclodextrin cavity.

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 20.0 g of HP-β-CD in 80 mL of ultra-pure water. Stir at 300 RPM until completely clear. Adjust the final volume to 100 mL.

  • API Addition: Add 5-Fluoro-2-(1H-imidazol-4-yl)pyridine in 5 mg increments to 10 mL of the 20% HP-β-CD solution.

  • Energy Input (Complexation): The non-covalent inclusion process requires energy to displace water molecules from the CD cavity. Sonicate the suspension in a water bath at 37°C for 30 minutes, followed by magnetic stirring at room temperature for 24 hours to reach thermodynamic equilibrium.

  • Filtration: Pass the equilibrated suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed, solid drug.

  • Self-Validation Step 1 (Birefringence): Place a drop of the filtrate on a glass slide and observe under a polarized light microscope. The absence of birefringence confirms there are no suspended micro-crystals; the drug is fully complexed and in solution.

  • Self-Validation Step 2 (Quantification): Dilute an aliquot of the filtrate 1:100 in Methanol (to break the CD complex) and quantify the exact API concentration via HPLC-UV against a standard curve.

Part 4: Data Presentation & Decision Workflows

Formulation Strategy Comparison Matrix
Formulation StrategyPrimary Mechanism of SolubilizationBest Suited ForExpected Solubility IncreaseProsCons
pH Adjustment (pH 3.0) Protonation of pyridine/imidazole nitrogens[1]In vivo Oral (PO) dosing10x to 50xSimple, highly effective for weak bases.Risk of precipitation upon entering neutral pH of intestines/blood.
Cosolvent (DMSO/PEG400) Reduction of solvent dielectric constant[3]In vivo IV / IP dosing100x to 500xPrevents precipitation upon dilution.High osmolality; PEG400 max limit is ~40% v/v for IV.
HP-β-CD Complexation Hydrophobic cavity encapsulation[4]Sensitive in vivo / in vitro assays50x to 200x100% aqueous, highly biocompatible.Requires 24h equilibration; API must fit sterically into the cavity.
Decision Workflow Diagram

G Start 5-Fluoro-2-(1H-imidazol-4-yl)pyridine (Poorly Soluble Free Base) InVitro In Vitro Assays Start->InVitro InVivo In Vivo Dosing Start->InVivo DMSO DMSO Stock (10-50 mM) InVitro->DMSO pHAdj pH Adjustment (Citrate Buffer pH 3.0) InVivo->pHAdj Complex Cyclodextrin Complex (20% HP-β-CD) InVivo->Complex Lipid Cosolvent System (DMSO/PEG400/Water) InVivo->Lipid Precipitation Precipitation in Media? DMSO->Precipitation Cosolvent Add 0.1% Tween-20 or 1% BSA Precipitation->Cosolvent Yes

Formulation workflow for 5-Fluoro-2-(1H-imidazol-4-yl)pyridine solubility.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (NCBI).
  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
  • Solubility Enhancement Techniques Review Article. International Journal of Pharmaceutical Sciences Review and Research.
  • Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor. ADMET and DMPK.

Sources

Troubleshooting

Troubleshooting 5-Fluoro-2-(1H-imidazol-4-yl)pyridine degradation during storage

Technical Support Center: 5-Fluoro-2-(1H-imidazol-4-yl)pyridine Introduction 5-Fluoro-2-(1H-imidazol-4-yl)pyridine is a key heterocyclic building block in modern drug discovery, valued for the unique physicochemical prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Fluoro-2-(1H-imidazol-4-yl)pyridine

Introduction

5-Fluoro-2-(1H-imidazol-4-yl)pyridine is a key heterocyclic building block in modern drug discovery, valued for the unique physicochemical properties conferred by its fluorinated pyridine and imidazole moieties. However, the very features that make it synthetically valuable also render it susceptible to degradation during storage if not handled with the requisite care. This guide provides in-depth troubleshooting advice and best practices to ensure the long-term stability and integrity of your material, preserving the validity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) on Degradation

This section addresses the most common issues encountered by researchers. We delve into the root causes and provide actionable solutions.

Q1: I've observed a change in the physical appearance of my solid compound, from a white powder to a yellow or brownish solid. What is happening?

A change in color is a primary indicator of chemical degradation. For this specific molecule, the discoloration is most commonly attributed to oxidation . The electron-rich imidazole ring is susceptible to slow oxidation upon exposure to atmospheric oxygen, a process that can be accelerated by light and trace metal impurities.[1][2] This often leads to the formation of highly conjugated, colored byproducts. Another possibility is pronounced moisture uptake, as heterocyclic compounds with multiple nitrogen atoms are often hygroscopic, which can accelerate other degradation pathways.[3]

Q2: My latest HPLC/LC-MS analysis shows a significant drop in purity with several new peaks that weren't there when I first received the material. What are the likely degradation pathways?

This is a classic sign of compound instability during storage. Based on the structure of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine, there are three primary degradation mechanisms to consider:

  • Base-Mediated Autoxidation: The imidazole ring is known to be liable to autoxidation, particularly in the presence of even weak bases.[1][4] This process, driven by atmospheric oxygen, can lead to complex oxidative degradation products. The imidazole moiety is often the most sensitive part of the molecule to this type of degradation.[4]

  • Photodegradation: Imidazole and pyridine derivatives can be sensitive to light, especially UV radiation.[1][5] Energy from light exposure can promote radical reactions, leading to a variety of degradation products. If the compound was not stored in a light-protected container (e.g., an amber vial), this is a highly probable cause.[4]

  • Hydrolysis: While the aromatic rings are generally stable against hydrolysis, the compound's hygroscopic nature means it can absorb atmospheric moisture. This water, especially if there are acidic or basic impurities present, can facilitate slow decomposition over time. Many N-heterocyclic compounds are known to be moisture-sensitive.[3][6]

Q3: What are the definitive, ideal storage conditions to prevent the degradation of this compound?

To ensure maximum long-term stability, strict adherence to proper storage protocols is non-negotiable. Simply placing the compound in a freezer is insufficient. The causality behind these recommendations is to rigorously exclude the key initiators of degradation: oxygen, moisture, and light.

ParameterIdeal Long-Term Storage (>1 month)Acceptable Short-Term Storage (<1 week)Rationale
Temperature -20°C to -80°C2-8°CReduces the kinetic rate of all degradation reactions.[5]
Atmosphere Inert Gas (Argon or Nitrogen)Tightly Sealed ContainerExcludes O₂ to prevent oxidation and moisture to prevent hydrolysis.[3][7]
Light In the Dark (Amber Vial/Covered)In the Dark (Amber Vial/Covered)Prevents light-induced photodegradation.[1][5]
Container Borosilicate Glass Vial with PTFE-lined capBorosilicate Glass Vial with PTFE-lined capEnsures an inert storage surface and a tight seal.

For ultimate protection, we recommend aliquoting the material upon receipt into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox).[7][8] This prevents repeated exposure of the bulk material to the ambient atmosphere.

Q4: How can I identify the specific impurities that have formed in my sample?

A multi-step analytical approach is required for definitive identification:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the frontline technique. It will separate the impurities and provide their exact mass, offering the first clues to their structure (e.g., a +16 Da shift suggests oxidation).[4][9]

  • Preparative HPLC: If an impurity is present at a sufficient level (>1%), it can be isolated using preparative HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Once an impurity is isolated, ¹H and ¹³C NMR are essential for elucidating its exact chemical structure.[4] This is the gold standard for structural confirmation.

Part 2: Systematic Troubleshooting Workflow

If you suspect your material has degraded, follow this logical workflow to diagnose and resolve the issue. This process is designed to be a self-validating system to ensure experimental integrity.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Investigation & Action Start Degradation Suspected (e.g., poor reaction yield, inconsistent data) Visual Visual Inspection: - Color Change? - Clumping/Wet Appearance? Start->Visual HPLC Analytical Confirmation: Run HPLC-UV/MS Purity Assay Visual->HPLC Decision Purity Meets Specification? HPLC->Decision Good Purity OK: Document Lot # and Proceed with Experiment Decision->Good Yes Identify Identify Degradants: Analyze HPLC-MS data for mass shifts (e.g., +16 Da = Oxidation) Decision->Identify No Review Review Storage Protocol: - Stored under Inert Gas? - Protected from Light? - Correct Temperature? Identify->Review Action Corrective Action: - Procure new, validated material. - Implement Ideal Storage Protocol. - Aliquot material upon receipt. Review->Action

Caption: A step-by-step workflow for diagnosing and addressing potential degradation.

Part 3: Key Experimental Protocols

Protocol 1: Recommended Procedure for Handling and Storage

This protocol minimizes the risk of degradation from the moment of receipt.

  • Receiving: Upon receipt, do not open the primary container on the open bench. Transfer the sealed container immediately to a controlled environment.

  • Inert Atmosphere Aliquoting: Transfer the container into an inert atmosphere glovebox with low (<1 ppm) O₂ and H₂O levels.[3] If a glovebox is unavailable, use a Schlenk line.[10]

  • Preparation: Have several pre-dried and labeled amber glass vials with PTFE-lined caps ready inside the glovebox.

  • Aliquoting: Carefully open the main container and portion the required amounts for short-term use into the smaller vials. Work swiftly to minimize exposure.

  • Sealing: Tightly seal all vials. For added protection, wrap the cap-vial interface with Parafilm.

  • Storage: Place the main stock vial and all aliquots into a labeled secondary container and store at -20°C or below.

  • Daily Use: When an aliquot is needed, remove only one vial from the freezer, allow it to warm completely to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Protocol 2: Standard HPLC Method for Purity Assessment

This provides a robust starting point for routine quality control checks.

  • Column: C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 254 nm and 280 nm (or PDA 210-400 nm).

  • Injection Volume: 2 µL

  • Sample Prep: Accurately weigh ~1 mg of compound and dissolve in 1 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock. Dilute as needed.

Part 4: Visualizing Degradation Pathways

Understanding the potential chemical transformations is key to interpreting analytical data.

G cluster_ox Oxidation cluster_photo Photodegradation cluster_hydro Hydrolysis Parent 5-Fluoro-2-(1H-imidazol-4-yl)pyridine (Stable) Oxidized Oxidized Imidazole Products (e.g., Ring-Opened Amides, Hydroxylated Species) Parent->Oxidized Atmospheric O₂ (Base-Mediated) Photo Radical-Derived Products, Rearrangement Isomers Parent->Photo UV / High-Intensity Light Hydro Potential Minor Ring-Opened Products Parent->Hydro Atmospheric H₂O (Acid/Base Catalyzed)

Caption: The main drivers of degradation are oxygen, light, and moisture.

References

  • Eide, I. et al. (2019). Degradative Behavior and Toxicity of Alkylated Imidazoles. ACS Publications. Available from: [Link]

  • ResearchGate. Biodegradability of imidazole structures. Available from: [Link]

  • Thieme. The Manipulation of Air-Sensitive Compounds. Available from: [Link]

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. Available from: [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air-Sensitive Compounds. Available from: [Link]

  • Wang, J. et al. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. Degree of Ring-Opening Degradation of Imidazolium Salts after Exposure to Alkaline Solutions at 80 °C. Available from: [Link]

  • NextSDS. Pyridine, 5-fluoro-2-(1H-imidazol-4-yl)- (9CI) - Chemical Substance Information. Available from: [Link]

  • Proactive Molecular. What are the storage conditions for different types of fluorinated pharmaceutical intermediates? Available from: [Link]

  • Yanai, H. et al. (2024). Recyclable 2-Fluoropyridine Derivative as a Storage for Highly Electrophilic 1,1-Bis(triflyl)ethylene. PubMed. Available from: [Link]

  • Murphy, C.D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. OUCI. Available from: [Link]

  • Spector, T. et al. (1985). 5-Fluoro-2-pyrimidinone, a liver aldehyde oxidase-activated prodrug of 5-fluorouracil. PubMed. Available from: [Link]

  • ATSDR. ANALYTICAL METHODS. Available from: [Link]

  • NextSDS. 2-FLUORO-5-(1H-IMIDAZOL-4-YL)-PYRIDINE - Chemical Substance Information. Available from: [Link]

  • El-Fakharany, E.M. et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Available from: [Link]

  • Beumer, J.H. et al. (2010). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. PubMed. Available from: [Link]

  • Wang, Y. et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. Available from: [Link]

  • CORE. Integrated Master in Bioengineering Degradation of 5-Fluorouracil in waters. Available from: [Link]

  • Huang, Y. et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. Available from: [Link]

  • IAEA. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine

Welcome to the Advanced Process Chemistry Support Center. This guide is engineered for scientists and drug development professionals tasked with optimizing the isolation and purification of 5-Fluoro-2-(1H-imidazol-4-yl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Process Chemistry Support Center. This guide is engineered for scientists and drug development professionals tasked with optimizing the isolation and purification of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine .

Due to its rigid planar structure, the basicity of the pyridine/imidazole nitrogens, and its robust hydrogen-bonding capabilities, this molecule presents unique crystallization challenges. It is prone to forming complex solvates, suffering from liquid-liquid phase separation (oiling out), and generating heavily agglomerated crystal habits. This center provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each optimization step.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my product "oiling out" (forming a biphasic liquid) instead of crystallizing upon anti-solvent addition?

The Mechanistic Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the crystallization trajectory crosses the spinodal decomposition curve before it intersects the solubility boundary. Because 5-Fluoro-2-(1H-imidazol-4-yl)pyridine has strong intermolecular hydrogen bonding (via the imidazole NH and pyridine N), adding an anti-solvent (like water) too rapidly creates massive local supersaturation. Instead of forming an ordered crystal lattice, the system minimizes free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase. This "taffy-like" phase traps impurities and prevents polymorphic control.

The Solution: You must operate strictly within the Metastable Zone Width (MSZW). Reduce the anti-solvent dosing rate and introduce seed crystals before the LLPS boundary is reached. Seeding provides a low-energy surface for heterogeneous nucleation, allowing the system to bypass the spinodal region entirely.

LLPS_Troubleshooting Start Observation: Oiling Out (LLPS) CheckSupersat Is supersaturation too high at dosing? Start->CheckSupersat ReduceDosing Reduce anti-solvent dosing rate CheckSupersat->ReduceDosing Yes Temp Increase crystallization temperature CheckSupersat->Temp No Seed Introduce seed crystals in metastable zone ReduceDosing->Seed Success Nucleation & Growth (High Purity API) Seed->Success Temp->Seed

Workflow to resolve Liquid-Liquid Phase Separation (oiling out) during crystallization.

Q2: The isolated crystals are highly agglomerated, trapping impurities and causing unacceptably slow filtration. How can I improve the crystal habit?

The Mechanistic Causality: Agglomeration is driven by rapid primary nucleation followed by secondary nucleation on existing crystal faces. When 5-Fluoro-2-(1H-imidazol-4-yl)pyridine crashes out of solution, the high surface energy of the micro-crystals causes them to bridge and cement together. To resolve this, we leverage Ostwald ripening via thermal cycling. By heating the suspension to just below the dissolution temperature, the smaller, thermodynamically less stable "fines" dissolve. Upon controlled cooling, this dissolved material deposits onto the larger, more stable crystals. This reduces the specific surface area, breaks agglomerates, and yields high-aspect-ratio crystals with superior bulk powder flowability[1].

Q3: I am observing variable polymorphic forms and solvates depending on the solvent used. How do I lock in the thermodynamically stable form?

The Mechanistic Causality: Molecules containing imidazole rings are notorious "promiscuous solvate formers." The multiple hydrogen-bond donors and acceptors easily incorporate solvent molecules (especially water, ethanol, or DMSO) into the crystal lattice to satisfy packing requirements. To isolate the thermodynamically stable anhydrate, you must map the solvent-mediated phase transition boundaries. Operating at elevated temperatures (e.g., >60°C in DMSO/Water) generally favors the lower-energy, desolvated polymorph by providing the activation energy required to break the solvate lattice [2].

Part 2: Quantitative Data Summaries

To design a robust process, solvent selection must balance high solubility at elevated temperatures with near-zero solubility at isolation temperatures, while avoiding reactive degradation.

Table 1: Solubility Profile & Solvent Selection Matrix

Solvent SystemSolubility at 20°C (mg/mL)Solubility at 80°C (mg/mL)Suitability & Mechanistic Notes
Water (pH 7.0) < 1.02.5Poor. API is neutral and highly lipophilic at pH 7.
0.1 M HCl (aq) > 150> 200Excellent for pH-shift reactive crystallization (protonates imidazole).
DMSO 15.2185.0Optimal Primary Solvent . Breaks H-bond networks effectively.
Ethanol 4.522.1Moderate. High risk of forming ethanol solvates.
Heptane < 0.1< 0.5Excellent Anti-Solvent, but causes severe oiling out if added fast.

Table 2: Impurity Rejection Profile (Thermal Cycling in DMSO/Water)

Impurity TypeInitial Concentration (Area %)Final Concentration (Area %)Rejection Mechanism
Des-fluoro analog 3.5%< 0.1%Thermodynamic purging; remains highly soluble in mother liquor.
Regioisomer (e.g., 6-fluoro) 1.8%0.2%Lattice exclusion during slow cooling and Ostwald ripening.
Colored Degradants Visibly BrownWhite/Off-WhiteWash-out during de-agglomeration phase of thermal cycling.

Part 3: Self-Validating Experimental Protocols

The following protocol utilizes a DMSO/Water anti-solvent approach coupled with thermal cycling. Every step includes an In-Process Control (IPC) to ensure the system is self-validating.

Protocol: Anti-Solvent Crystallization with Thermal Cycling

Objective: Isolate high-purity, unagglomerated 5-Fluoro-2-(1H-imidazol-4-yl)pyridine.

  • Dissolution: Charge 100 g of crude API into a reactor. Add 500 mL of DMSO. Heat the jacket to 80°C under moderate agitation (200 rpm).

    • Self-Validation (IPC): Visually confirm a clear solution. If turbidity persists after 15 minutes at 80°C, add DMSO in 5% increments until the clear point is achieved.

  • Primary Cooling & MSZW Entry: Cool the batch linearly to 65°C at a rate of 0.5°C/min.

    • Self-Validation (IPC): The solution must remain completely clear. If spontaneous nucleation occurs, the cooling rate is too fast, or undissolved fines remain. Reheat to 80°C.

  • Seeding: At 65°C, charge 1.0 g (1 wt%) of pure, milled 5-Fluoro-2-(1H-imidazol-4-yl)pyridine seed crystals suspended in 5 mL of water. Hold for 60 minutes.

    • Self-Validation (IPC): Use Focused Beam Reflectance Measurement (FBRM) or visual inspection to confirm that the seed bed persists and does not dissolve. This validates that the system is properly supersaturated.

  • Anti-Solvent Dosing: Dose 500 mL of purified water (anti-solvent) linearly over 4 hours at 65°C.

  • Thermal Cycling (Ostwald Ripening): Heat the suspension back to 75°C (just below the dissolution threshold) and hold for 2 hours. Then, cool linearly to 20°C over 6 hours.

    • Self-Validation (IPC): Microscopic sampling should reveal a shift from clustered micro-crystals to distinct, high-aspect-ratio prisms.

  • Isolation: Filter the slurry via a Nutsche filter. Wash the cake with 2 bed volumes of 10% DMSO/Water, followed by 2 bed volumes of pure water. Dry under vacuum at 50°C until constant weight.

Thermal_Cycling Dissolution Complete Dissolution (DMSO @ 80°C) Cooling1 Primary Cooling (to 65°C) Dissolution->Cooling1 Seeding Seeding & Aging (Hold 1 h) Cooling1->Seeding Heating Re-heating (to 75°C) Seeding->Heating Cooling2 Controlled Cooling (to 20°C) Heating->Cooling2 Isolation Filtration & Drying (High Aspect Ratio) Cooling2->Isolation

Optimized thermal cycling crystallization process to minimize agglomeration.

Part 4: References

  • Durak, L., Kennedy, M., Langston, M., Mitchell, C., Morris, G., & Perlman, M. E. (2018). "Development and Scale-Up of a Crystallization Process To Improve an API's Physiochemical and Bulk Powder Properties." Organic Process Research & Development, 22(3), 296–305. Available at:[Link]

  • Chekal, B. P., Campeta, A. M., Abramov, Y. A., Meenan, P. A., Henson, M. J., Shi, B., Singer, R. A., & Horspool, K. R. (2009). "The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System. Part I." Organic Process Research & Development, 13(6), 1327–1337. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in 5-Fluoro-2-(1H-imidazol-4-yl)pyridine Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. 5-Fluoro-2-(1H-imidazol-4-yl)pyridine is a highly polar, nitrogen-rich heterocycle. Achieving a perfect Gaussian peak for this molecule requires a deep mechanistic understanding of its chemical interactions within a chromatographic system.

This guide provides drug development professionals and analytical chemists with self-validating protocols, structural causality analyses, and grounded methodologies to permanently resolve peak tailing.

Mechanistic Understanding: The Causality of Peak Tailing

To fix peak tailing, we must first understand the molecular behavior of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine . This molecule presents a "perfect storm" for chromatographic distortion due to three distinct structural features:

  • The "Velcro" Effect (Silanol Ion-Exchange): The molecule contains multiple basic nitrogen atoms (an amphoteric imidazole ring and a basic pyridine ring). At a standard mobile phase pH (pH 4.0–8.0), these nitrogens are protonated and carry a positive charge. Simultaneously, residual silanols (Si-OH) on traditional silica-based columns deprotonate into negatively charged siloxanes (Si-O⁻) at a pH above 3.0[1]. The electrostatic attraction between the positive analyte and negative stationary phase creates a slow-desorption ion-exchange interaction. As chromatography experts note, this adsorption acts like "velcro"—easy to stick, hard to let go—resulting in a severe tail[2].

  • Bidentate Metal Chelation: The spatial arrangement of the pyridine nitrogen and the adjacent imidazole nitrogens creates a highly effective bidentate chelating pocket. This pocket aggressively binds to trace transition metals (like iron or aluminum) present in the silica matrix or the stainless steel hardware of the HPLC system.

  • Fluorine-Induced Dipole Interactions: The highly electronegative 5-fluoro substitution alters the electron density of the pyridine ring, creating a strong localized dipole that can exacerbate secondary polar interactions with the stationary phase.

Diagnostic Workflow

Before altering your chemistry, you must isolate the root cause. The following workflow separates physical system failures from chemical secondary interactions.

TroubleshootingWorkflow Start Assess Peak Tailing (USP Asymmetry > 1.5) CheckNeutral Inject Neutral Marker (e.g., Uracil/Toluene) Start->CheckNeutral Decision Does Neutral Peak Tail? CheckNeutral->Decision Physical Physical Issue: Column Void or Extra-Column Volume Decision->Physical  Yes Chemical Chemical Issue: Secondary Interactions Decision->Chemical  No Silanol Silanol Ion-Exchange (Si-O⁻ binds to NH⁺) Chemical->Silanol Metal Metal Chelation (Imidazole/Pyridine rings) Chemical->Metal LowPH Strategy A: Low pH (<3.0) Neutralize Silanols (Si-OH) Silanol->LowPH HighPH Strategy B: High pH (>10.0) Neutralize Analyte Base Silanol->HighPH Passivate Strategy C: Passivation Use PEEK tubing / EDTA Metal->Passivate

Workflow for diagnosing and resolving peak tailing in basic analytes.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . You must be able to prove that the intervention directly caused the improvement.

Protocol A: Low-pH Silanol Suppression Strategy

Causality: By dropping the mobile phase pH below 3.0, we force the residual silanols (Si-OH) on the silica surface into a fully neutral, protonated state. Without the negative Si-O⁻ charge, the positively charged 5-Fluoro-2-(1H-imidazol-4-yl)pyridine can only interact via intended hydrophobic mechanisms[3].

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer.

  • pH Adjustment: Titrate the buffer to pH 2.5 using concentrated phosphoric acid.

  • Column Selection: Install an ultra-pure Type B silica C18 column or a polar-embedded column (which provides internal hydrogen bonding to further shield silanols)[1].

  • Gradient Execution: Run your standard gradient, ensuring the organic modifier (e.g., Acetonitrile) does not exceed 85% to prevent phosphate precipitation.

  • Self-Validation Step: Co-inject the basic analyte with a neutral marker (e.g., Toluene). If the neutral marker yields a Gaussian peak while the basic analyte remains asymmetric, the pH is insufficiently low. If both peaks are symmetric, the ion-exchange suppression is successfully validated[2].

Protocol B: High-pH Analyte Neutralization Strategy

Causality: Instead of neutralizing the column, we neutralize the molecule. By raising the pH above the pKa of the basic nitrogens (pH > 10.0), 5-Fluoro-2-(1H-imidazol-4-yl)pyridine becomes deprotonated and neutral. A neutral molecule cannot undergo ion-exchange with ionized silanols[4].

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate buffer.

  • pH Adjustment: Adjust to pH 10.5 using Ammonium Hydroxide.

  • Column Selection: Critical Step - Standard silica dissolves above pH 8.0. You must use a high-pH tolerant column, such as an Ethylene Bridged Hybrid (BEH) particle column.

  • Self-Validation Step: Monitor the retention time ( tR​ ) over 10 consecutive injections. A stable tR​ and consistent USP tailing factor confirm the thermodynamic stability of the high-pH method and verify that the column is not dissolving.

Protocol C: Hardware Passivation (Anti-Chelation)

Causality: The imidazole and pyridine rings act as a bidentate ligand, binding to trace iron in the system hardware.

  • Tubing Replacement: Replace all stainless steel capillary tubing from the autosampler to the detector with 0.005" ID PEEK (Polyether ether ketone) tubing to eliminate extra-column metal exposure[1].

  • System Passivation: Bypass the analytical column. Flush the HPLC system with 0.1 M Nitric Acid at 1.0 mL/min for 30 minutes, followed by a thorough flush with LC-MS grade water.

  • Self-Validation Step: Inject a known metal-sensitive chelator (e.g., 8-hydroxyquinoline). If the peak shape of the chelator improves post-passivation, the removal of active metal sites is validated.

Quantitative Data & Column Selection

The choice of pH and column chemistry dictates the primary interaction mechanism. Use the tables below to select the optimal parameters for 5-Fluoro-2-(1H-imidazol-4-yl)pyridine.

Table 1: Mobile Phase pH vs. Expected Analyte State & Tailing Factor
Mobile Phase pHAnalyte Ionization StateSilica Silanol StatePrimary Interaction MechanismExpected USP Tailing Factor (T)
pH 2.5 Fully Protonated (+)Neutral (Si-OH)Hydrophobic1.0 - 1.2 (Excellent)
pH 7.0 Partially Protonated (+)Ionized (Si-O⁻)Hydrophobic + Ion-Exchange> 2.0 (Severe Tailing)
pH 10.5 Neutral (0)Ionized (Si-O⁻)Hydrophobic1.0 - 1.1 (Excellent)
Table 2: Recommended Column Chemistries for Nitrogen-Rich Heterocycles
Column TechnologyMechanism of Tailing SuppressionRecommended pH RangeSuitability for Target Analyte
Ultra-Pure Type B C18 Low metal content limits chelation; high endcapping reduces silanol access.2.0 - 8.0Good (Requires low pH)
Polar-Embedded C18 Amide/ether linkages provide internal hydrogen bonding to shield residual silanols.2.0 - 8.0Excellent
Hybrid Silica (BEH) Replaces surface Si-OH groups with stable ethylene bridges, allowing high-pH operation.1.0 - 12.0Excellent (Requires high pH)

Frequently Asked Questions (FAQs)

Q: I added Triethylamine (TEA) to my mobile phase to fix the tailing, but my column degraded after only 100 injections. Why? A: TEA is a traditional silanol suppressor. It acts as a competing base that associates with anionic silanol groups, blocking your analyte from binding. However, basic additives like TEA catalyze the hydrolysis of the silica stationary phase and cleave the C18 endcapping reagents. This exposes even more silica, leading to rapid column death[3]. We highly recommend switching to a low-pH buffer or a high-pH tolerant hybrid column instead.

Q: My peak tailing only happens at low injection volumes. When I inject a highly concentrated sample, the peak shape improves. What is happening? A: This is a classic indicator of active site saturation. At low concentrations, a high percentage of your analyte molecules interact with the limited number of active silanols or metal sites on the column. At higher concentrations, these active sites become completely saturated, allowing the bulk of the analyte to elute normally via hydrophobic interactions. This confirms you are dealing with a chemical secondary interaction rather than a physical void[5].

Q: Why does 5-Fluoro-2-(1H-imidazol-4-yl)pyridine tail worse than standard pyridine? A: Standard pyridine only has one basic nitrogen. Your target molecule possesses both a pyridine ring and an amphoteric imidazole ring, creating a multi-dentate binding profile. It can simultaneously engage in strong hydrogen bonding, ion-exchange, and metal chelation. Furthermore, the fluorine atom alters the electron density, increasing the localized dipole moment and strengthening specific polar interactions.

Q: How do I know if the tailing is caused by a column void rather than chemistry? A: Inject a neutral compound that does not possess acid-base properties (such as Toluene or Uracil). Neutral compounds cannot undergo ion-exchange. If the neutral compound tails, you have a physical problem (e.g., a void at the head of the column or poor tubing connections). If the neutral compound is perfectly symmetric but your basic analyte tails, you have a chemical acid-base problem[2].

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Available at: [Link]

  • HPLC Peak Tailing - Axion Labs. Available at:[Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available at: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing 5-Fluoro-2-(1H-imidazol-4-yl)pyridine Toxicity in Cell Culture

Welcome to the Technical Support Center for 5-Fluoro-2-(1H-imidazol-4-yl)pyridine and its derivatives. This fluorinated pyridinylimidazole is a critical pharmacophore used in the development of potent kinase inhibitors,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Fluoro-2-(1H-imidazol-4-yl)pyridine and its derivatives. This fluorinated pyridinylimidazole is a critical pharmacophore used in the development of potent kinase inhibitors, most notably targeting p38 MAPK, ALK5 (TGF-β receptor type I), and GSK3β[1].

While highly effective for probing intracellular signaling, researchers frequently encounter dose-limiting toxicities, compound precipitation, and vehicle-induced artifacts during in vitro cell culture assays. As an Application Scientist, I have designed this guide to provide mechanistic troubleshooting, self-validating protocols, and actionable FAQs to help you establish a robust therapeutic window for your experiments.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why do my cells die rapidly when I treat them with >25 µM of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine derivatives? A1: Off-Target Kinase Promiscuity and Apoptosis. While pyridinylimidazoles are designed to fit specific ATP-binding pockets (e.g., p38α/β), high concentrations (>10–25 µM) lead to off-target inhibition of related kinases such as JNK, ERK, and GSK3β[1][2]. Because basal p38 and ERK signaling are often required for cell survival and proliferation, disrupting these pathways simultaneously triggers apoptosis. Furthermore, at high doses, these compounds can induce Ser15 phosphorylation of mutant p53, accelerating cell death[2]. Causality & Solution: Always perform a dose-response curve to find the IC50 for your specific target. Do not exceed 10 µM for routine pathway inhibition unless you have properly controlled for off-target effects.

Q2: I observe cell death even in my vehicle control wells. Is the compound unstable? A2: Vehicle (DMSO) Cytotoxicity. 5-Fluoro-2-(1H-imidazol-4-yl)pyridine is highly hydrophobic, requiring reconstitution in 100% DMSO. However, DMSO itself alters cell membrane fluidity and represses basal inflammatory cytokine production at concentrations as low as 0.5%–2%[3]. If your final assay concentration of DMSO exceeds 0.5%, the observed toxicity is likely a vehicle artifact rather than compound toxicity. Causality & Solution: Keep final DMSO concentrations ≤0.1% for sensitive primary cells and ≤0.5% for robust immortalized lines[3].

Q3: The compound appears to precipitate in the culture media, leading to inconsistent toxicity. How can I fix this? A3: Aqueous Solubility Limits and Thermodynamic Shock. When a highly concentrated DMSO stock is rapidly introduced into cold aqueous media, the local concentration exceeds the compound's solubility limit, causing micro-precipitation. These crystals cause physical stress to adherent cells and result in erratic, non-linear dosing. Causality & Solution: Use a serial dilution cascade in 100% DMSO first, then create an intermediate dilution in pre-warmed culture media before adding it to the cells.

Part 2: Quantitative Data & Troubleshooting Matrices

Table 1: Troubleshooting Matrix for Pyridinylimidazole Cytotoxicity
SymptomMechanistic CauseRecommended Solution
Immediate cell death (<4h) Osmotic shock or solvent toxicity from high DMSO concentration.Ensure final DMSO is ≤0.5%. Always run a vehicle-only control matched to the highest dose.
Precipitate visible under microscope Thermodynamic shock; compound exceeded aqueous solubility limit.Pre-warm media to 37°C before compound addition. Do not exceed 50 µM final concentration.
Toxicity only at doses >25 µM Off-target kinase inhibition (e.g., ERK, JNK, GSK3β)[1][2].Restrict working concentration to <10 µM. Verify target knockdown via Western Blot (e.g., phospho-MAPKAPK-2).
Inconsistent viability across replicates Uneven DMSO gradients across the dose-response curve.Perform serial dilutions in 100% DMSO before transferring to aqueous media.
Table 2: Recommended Maximum Vehicle (DMSO) Concentrations
Cell TypeMax DMSO (%)Causality / Observation
Primary Blood Cells / Monocytes 0.1% - 0.5%>0.5% represses basal cytokines (IL-6, PGE2) and induces apoptosis[3].
Immortalized Cancer Lines (e.g., MDA-MB-231) 0.5%Tolerates up to 0.5% without significant baseline migration or proliferation artifacts[2].
Stem Cells / Organoids 0.05% - 0.1%Highly sensitive to membrane fluidization; high DMSO triggers spontaneous differentiation or death.

Part 3: Visualizations of Mechanisms and Workflows

Pathway Compound 5-Fluoro-2-(1H-imidazol-4-yl)pyridine (Kinase Inhibitor) Target Target Kinases (p38 MAPK / ALK5) < 10 µM Compound->Target Specific Binding OffTarget Off-Target Kinases (JNK / ERK / GSK3β) > 25 µM Compound->OffTarget Promiscuous Binding Survival Basal Cell Survival & Proliferation Target->Survival Modulates Toxicity Cytotoxicity & Apoptosis OffTarget->Toxicity Triggers Survival->Toxicity Loss of Signal

Caption: Mechanistic pathway of target vs. off-target toxicity for pyridinylimidazoles.

Workflow Step1 1. Stock Preparation Reconstitute in 100% DMSO Step2 2. Serial Dilution Maintain constant DMSO ratio Step1->Step2 Step3 3. Intermediate Media Pre-warm to prevent precipitation Step2->Step3 Step4 4. Cell Incubation Final DMSO ≤ 0.5% Step3->Step4 Step5 5. Viability Assay Quantify IC50 vs CC50 Step4->Step5

Caption: Self-validating workflow for compound preparation and toxicity screening.

Part 4: Self-Validating Experimental Protocol

To establish a reliable therapeutic window (the gap between target inhibition and non-specific cytotoxicity), you must use a self-validating assay design. This protocol ensures that any observed toxicity is strictly compound-driven, not an artifact of the solvent or preparation method.

Phase 1: Compound Preparation (The "Constant Vehicle" Method)

Causality Check: If you simply dilute the compound stock directly into media, the lower doses will have less DMSO than the higher doses. This introduces a confounding variable where toxicity might be driven by the solvent gradient. Serial dilution in 100% DMSO first ensures every well receives the exact same vehicle concentration.

  • Master Stock: Dissolve 5-Fluoro-2-(1H-imidazol-4-yl)pyridine in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • DMSO Serial Dilution: Create a 10-point serial dilution (e.g., 3-fold or 2-fold) of the compound in 100% DMSO .

  • Intermediate Aqueous Dilution: Pre-warm your complete cell culture media to 37°C. Transfer 1 µL of each DMSO dilution into 99 µL of pre-warmed media (a 1:100 dilution).

    • Why pre-warm? Introducing a room-temperature hydrophobic stock into cold aqueous media causes a rapid drop in solubility, triggering micro-precipitation. Heat provides thermodynamic stability during the solvent transition.

Phase 2: Cell Treatment & Viability Screening

Causality Check: Including a positive control (e.g., Puromycin or Triton X-100) ensures your viability assay is sensitive to cell death, while a vehicle-only control validates that your baseline is healthy.

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 5,000 cells/well) and incubate overnight to allow adherence.

  • Dosing: Add 11 µL of the Intermediate Aqueous Dilution to the 100 µL of media already in the wells. This results in a final DMSO concentration of ~0.1% , well below the toxicity threshold[3].

  • Controls Required:

    • Vehicle Control: 0.1% DMSO in media (Negative control for compound toxicity).

    • Positive Control: 10% DMSO or 1 µg/mL Puromycin (Validates assay dynamic range).

    • Media Blank: No cells (Validates background absorbance/luminescence).

  • Incubation: Incubate for 24 to 72 hours depending on the required target engagement time.

  • Readout: Utilize a metabolic assay (e.g., CellTiter-Glo or MTT). Calculate the Cytotoxic Concentration 50 (CC50) and compare it against your target's Inhibitory Concentration 50 (IC50) to define your therapeutic window.

References[3] Elisia, I., et al. "DMSO Represses Inflammatory Cytokine Production from Human Blood Cells and Reduces Autoimmune Arthritis." PLOS One, 2016. URL:https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0152538[1] Heider, F., et al. "Pyridinylimidazoles as GSK3β Inhibitors: The Impact of Tautomerism on Compound Activity via Water Networks." ACS Medicinal Chemistry Letters, 2019. URL:https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00177[2] Düzgün, Ş.A., et al. "Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line." Cytotechnology (via PMC), 2017. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5405108/

Sources

Reference Data & Comparative Studies

Validation

Objective Comparison Guide: 5-Fluoro-2-(1H-imidazol-4-yl)pyridine vs. Non-Fluorinated Analogs in Kinase Inhibitor Design

Executive Summary: The "Fluorine Effect" in Scaffold Design In modern medicinal chemistry, the 2-(1H-imidazol-4-yl)pyridine motif is a highly privileged scaffold. It frequently serves as the core hinge-binding pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "Fluorine Effect" in Scaffold Design

In modern medicinal chemistry, the 2-(1H-imidazol-4-yl)pyridine motif is a highly privileged scaffold. It frequently serves as the core hinge-binding pharmacophore in small-molecule kinase inhibitors, particularly those targeting the transforming growth factor-β (TGF-β) type I receptor (ALK5)[1] and p38 mitogen-activated protein (MAP) kinases[2].

During hit-to-lead optimization, drug development professionals face a critical structural decision: whether to advance the unsubstituted scaffold or incorporate a fluorine atom at the 5-position of the pyridine ring. The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, as its high electronegativity, small atomic radius, and the exceptional strength of the carbon-fluorine bond can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity[3]. The incorporation of fluorine into pyridine-based scaffolds enhances drug potency, selectivity, and metabolic stability[4].

This guide provides an objective, data-driven comparison of 5-fluoro-2-(1H-imidazol-4-yl)pyridine against its non-fluorinated counterpart, detailing the causality behind their performance differences and providing robust experimental protocols for validation.

Target Engagement: The ALK5 Kinase Pathway

Small molecule ALK5 inhibitors specifically block the Smad signaling pathway by occupying the ATP binding site of the ALK5 kinase domain, which is essential for the phosphorylation of Smad2/Smad3 proteins[1]. The 2-(1H-imidazol-4-yl)pyridine scaffold acts as a direct ATP competitor. The pyridine nitrogen and the imidazole NH form a critical bidentate hydrogen-bond network with the kinase hinge region.

Modulating the basicity of the pyridine nitrogen via 5-fluorination alters the electronic distribution of this pharmacophore, directly impacting the strength of these hydrogen bonds and often yielding superior kinase selectivity profiles compared to non-fluorinated analogs[1].

ALK5_Pathway TGFB TGF-β Ligand TBRII TGF-β Type II Receptor TGFB->TBRII ALK5 ALK5 Kinase Domain (ATP Binding Site) TBRII->ALK5 Activates SMAD Smad2/3 Phosphorylation ALK5->SMAD Phosphorylates NUC Gene Transcription (Fibrosis/Tumorigenesis) SMAD->NUC Translocates INHIB 5-Fluoro-2-(1H-imidazol-4-yl)pyridine (ATP-Competitive Inhibitor) INHIB->ALK5 Blocks Hinge Binding

TGF-β/ALK5 signaling pathway illustrating ATP-competitive inhibition by the fluorinated scaffold.

Physicochemical & Metabolic Profiling

The decision to employ a fluorinated versus a non-fluorinated pyridine precursor is dictated by three primary physicochemical shifts:

  • pKa Modulation (Basicity): The strong electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, thereby lowering its pKa and making it less basic[3]. This reduction in basicity mitigates off-target liabilities, such as hERG channel inhibition, which typically favors highly basic amines[5].

  • Lipophilicity & Permeability: The hydrophobic nature of the C-F bond generally increases the overall lipophilicity (LogD) of the molecule[3]. This subtle increase in lipophilicity enhances passive transcellular membrane permeability without disproportionately inflating the molecular weight[5].

  • Metabolic Stability: The 5-position of the pyridine ring is a notorious "hot-spot" for cytochrome P450 (CYP450) mediated oxidation. The C-F bond is exceptionally strong (~115 kcal/mol) and resistant to metabolic cleavage by enzymes such as CYP450[3]. Blocking this site with fluorine prevents the formation of N-oxides and hydroxylated metabolites, leading to a longer in vivo half-life[3].

Quantitative Data Comparison
Property2-(1H-imidazol-4-yl)pyridine (Non-Fluorinated)5-Fluoro-2-(1H-imidazol-4-yl)pyridineCausality / Impact on Drug Design
Pyridine pKa ~5.2~3.5 - 4.0Fluorine's inductive effect depletes electron density on the nitrogen. Reduces hERG liability and alters hinge-binding dynamics.
Lipophilicity (LogD at pH 7.4) Baseline+0.3 to +0.5 units higherThe hydrophobic C-F bond increases overall lipophilicity, improving passive membrane permeability and oral bioavailability.
HLM Intrinsic Clearance ( ) High (Rapid metabolism)Low (Highly stable)The strong C-F bond blocks CYP450-mediated oxidation at the metabolically vulnerable 5-position of the pyridine ring.

Experimental Methodologies (Self-Validating Protocols)

To objectively evaluate the performance of these scaffolds, the following self-validating experimental protocols must be utilized.

HLM_Workflow Prep 1. Prepare Test Compound HLM 2. Add HLM (0.5 mg/mL) Prep->HLM NADPH 3. Initiate (1 mM NADPH) HLM->NADPH Incubate 4. Incubate 37°C (Time-course) NADPH->Incubate Quench 5. Quench (Cold ACN + IS) Incubate->Quench LCMS 6. LC-MS/MS Analysis Quench->LCMS

Step-by-step experimental workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Protocol A: Comparative In Vitro Metabolic Stability (HLM Assay)

This assay quantifies the intrinsic clearance ( ) to prove the metabolic shielding provided by the 5-fluoro substitution.

  • Pre-incubation: Mix Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL with the test compound (1 µM final) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Maintaining physiological pH and standardizing protein concentration ensures biologically relevant enzyme kinetics and prevents protein binding artifacts.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes, then add NADPH (1 mM final) to initiate the reaction.

    • Causality: NADPH acts as the essential electron donor and obligate cofactor for CYP450 enzymatic turnover. Without it, phase I oxidation cannot occur.

  • Time-Course Sampling: Extract 50 µL aliquots at exactly 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of cold acetonitrile (4°C) containing an analytical Internal Standard (IS).

    • Causality: The high ratio of organic solvent instantly denatures the CYP450 enzymes, halting the reaction at the exact time point and precipitating proteins to yield a clean matrix for LC-MS/MS injection.

  • Analysis & Self-Validation: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life ( ).

    • Self-Validating System: You must run Verapamil (a known high-clearance drug) concurrently as a positive control. If the Verapamil exceeds 15 minutes, the HLM batch has lost enzymatic viability, and the assay data must be rejected.

Protocol B: pKa Determination via Potentiometric Titration

This protocol verifies the reduction in basicity caused by the fluorine atom.

  • Sample Preparation: Dissolve 2.0 mg of the compound in a standardized 0.15 M KCl aqueous solution.

    • Causality: Maintaining a constant ionic strength (0.15 M mimics physiological conditions) prevents variations in activity coefficients that would otherwise skew the apparent pKa calculation.

  • Titration: Titrate the solution using standardized 0.1 M HCl and 0.1 M NaOH under a continuous inert argon sweep.

    • Causality: The argon sweep prevents atmospheric from dissolving into the solution to form carbonic acid, which would artificially lower the pH and invalidate the titration curve.

  • Data Analysis & Self-Validation: Record the pH vs. volume curve and calculate the exact pKa using the Bjerrum function.

    • Self-Validating System: Prior to testing the unknown, titrate a Potassium Hydrogen Phthalate (KHP) standard. The system is only validated if the calculated pKa of KHP matches the theoretical value of 5.40 ± 0.02.

Strategic Recommendations

For drug development professionals, the choice between these two scaffolds should be driven by the specific liability profile of your lead series:

  • Select the Non-Fluorinated Scaffold during early hit-finding phases where synthetic accessibility is prioritized, or if the target kinase pocket has a strict steric limitation at the 5-position that cannot accommodate the slightly larger van der Waals radius of fluorine (1.47 Å vs 1.20 Å for hydrogen).

  • Select the 5-Fluoro Scaffold when optimizing a lead candidate that suffers from poor oral bioavailability due to high first-pass hepatic clearance, or when attempting to engineer out hERG-mediated cardiotoxicity by suppressing the basicity of the pyridine core.

References

  • BenchChem.Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis.
  • ResearchGate.
  • ACS Publications.Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability.
  • ACS Publications.Discovery of N-((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): A Highly Potent, Selective, and Orally Bioavailable ALK5 Inhibitor.
  • ResearchG

Sources

Comparative

Validating 5-Fluoro-2-(1H-imidazol-4-yl)pyridine Protein Binding Using Surface Plasmon Resonance: A Comparison Guide

Target Audience: Researchers, biophysicists, and drug development professionals. Content Type: Technical Comparison Guide & Application Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Content Type: Technical Comparison Guide & Application Protocol.

Introduction: The Challenge of Fragment Validation

In modern Fragment-Based Drug Discovery (FBDD), low-molecular-weight (LMW) compounds are screened to identify high-quality starting points for lead optimization. 5-Fluoro-2-(1H-imidazol-4-yl)pyridine (MW 163.15 Da) is a classic example of such a fragment. Featuring a fluorinated imidazole-pyridine core, this pharmacophore is highly prone to coordinating with metalloenzymes or serving as a hydrogen-bond donor/acceptor in the hinge region of kinases.

However, validating the binding of a ~163 Da fragment presents a significant biophysical challenge. Because fragments possess low mass and typically exhibit low binding affinities (high μ M to mM range), the analytical technique must possess extreme sensitivity and rapid data acquisition capabilities. Over the past two decades, Surface Plasmon Resonance (SPR) has become the gold standard for studying these LMW biomolecular interactions[1].

This guide objectively compares SPR against alternative biophysical platforms for fragment validation and provides a self-validating, step-by-step SPR protocol tailored specifically for 5-Fluoro-2-(1H-imidazol-4-yl)pyridine.

Technology Comparison: SPR vs. Alternative Platforms

When validating a ~163 Da fragment, the choice of biophysical assay dictates the quality of the hit validation. Below is an objective comparison of SPR against Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and Biolayer Interferometry (BLI).

Table 1: Biophysical Platform Comparison for Fragment Validation
ParameterSPR (Biacore / Carterra)ITC (MicroCal)MST (NanoTemper)BLI (Octet)
Detection Principle Mass-induced refractive indexHeat release/absorption ( Δ H)Thermophoresis (Fluorescence)Optical interference shift
Sensitivity Limit < 100 Da (Excellent)Any MW (Thermodynamic)Any MW (Relies on label)> 200 Da (Poor for fragments)
Throughput High (384-well compatible)Low (1-2 hours per sample)Medium to HighHigh
Sample Consumption Low (Re-usable surface)Very High (mg quantities)LowMedium
Immobilization/Label Requires immobilizationLabel-free, in-solution Requires fluorescent labelRequires immobilization
Best Use Case Primary kinetic/affinity validationOrthogonal thermodynamic checkSecondary validation (in-solution)Biologics / Large molecules

Verdict: While BLI is highly accessible, its optical interference principle struggles to detect the minute optical thickness changes induced by a 163 Da fragment. ITC provides the most rigorous thermodynamic data (true in-solution label-free binding) but requires prohibitive amounts of target protein. SPR offers the optimal balance of extreme sensitivity, low sample consumption, and real-time kinetic resolution [2].

Platform_Logic Fragment 5-Fluoro-2-(1H-imidazol-4-yl)pyridine (~163 Da) SPR SPR (High Sensitivity & Kinetics) Fragment->SPR Primary Validation ITC ITC (Thermodynamic Validation) Fragment->ITC Orthogonal Confirmation BLI BLI (Low Sensitivity for <200 Da) Fragment->BLI Not Recommended

Decision matrix for biophysical validation of low-molecular-weight fragments.

Mechanistic Causality in SPR Assay Design

To build a self-validating SPR protocol for 5-Fluoro-2-(1H-imidazol-4-yl)pyridine, we must address two fundamental biophysical laws governing the assay:

  • The Mass Ratio Constraint: SPR detects mass. The theoretical maximum response ( Rmax​ ) is calculated as:

    Rmax​=(MWanalyte​/MWligand​)×Rligand​×Valency

    Because our fragment is only 163 Da, if our target protein is 40 kDa, the mass ratio is ~1:245. To achieve a detectable Rmax​ of 20 Response Units (RU), we must immobilize a massive amount of target protein ( Rligand​≈4900 RU). High surface immobilization levels are strictly required to obtain a sufficient signal-to-noise ratio for fragments < 300 Da[3].

  • The DMSO Bulk Shift: Fragments are notoriously hydrophobic and require Dimethyl Sulfoxide (DMSO) for solubility. However, DMSO has a massive refractive index. A mere 0.1% mismatch in DMSO concentration between the running buffer and the sample can generate an artifactual signal of hundreds of RUs, completely masking the true binding of the fragment. Solvent correction is mandatory [4].

SPR_Workflow Target Target Protein (e.g., Kinase) Immobilization High-Density Immobilization (Amine Coupling, ~5000 RU) Target->Immobilization Solvent Solvent Correction (4.5% - 5.5% DMSO) Immobilization->Solvent Injection Fragment Injection (Single-Cycle Kinetics) Solvent->Injection Detection Real-Time SPR Detection (Mass-based RI change) Injection->Detection Analysis Affinity & Kinetic Fitting (1:1 Langmuir Model) Detection->Analysis

SPR workflow for fragment validation emphasizing high-density immobilization and solvent correction.

Experimental Protocol: Step-by-Step SPR Validation

This protocol utilizes a standard SPR biosensor (e.g., Biacore 8K or T200) and assumes a generic 40 kDa target kinase.

Phase 1: High-Density Surface Preparation

Causality: Covalent amine coupling ensures a highly stable surface that will not degrade during the continuous flow of 5% DMSO.

  • Chip Selection: Dock a CM5 (Carboxymethyl dextran) sensor chip.

  • Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 420 seconds at 10 μ L/min to activate the carboxyl groups.

  • Ligand Immobilization: Dilute the target protein to 20 μ g/mL in 10 mM Sodium Acetate (pH 5.0). Inject over the active flow cell until an immobilization level of ~5000 RU is reached.

  • Deactivation: Inject 1 M Ethanolamine-HCl (pH 8.5) for 420 seconds to block unreacted NHS esters. Leave the reference channel activated and deactivated without protein to serve as a blank.

Phase 2: Buffer Preparation & Solvent Correction

Causality: To isolate the true binding signal from the bulk refractive index of the solvent, a calibration curve must be established.

  • Running Buffer: Prepare 1x PBS-P+ (0.02 M phosphate buffer, 2.7 M NaCl, 0.027 M KCl, 0.05% Surfactant P20, pH 7.4) supplemented with exactly 5.0% DMSO .

  • Correction Solutions: Prepare 8 solvent correction standards ranging from 4.5% to 5.5% DMSO in PBS-P+.

  • Calibration Run: Inject each standard for 30 seconds. The software will plot the relative response of the active vs. reference channel to create a solvent correction curve.

Phase 3: Single-Cycle Kinetics (SCK) Injection

Causality: Fragments often have extremely fast dissociation rates ( koff​ ). Using Single-Cycle Kinetics (injecting increasing concentrations without regeneration steps in between) prevents the harsh chemical degradation of the highly-immobilized target surface.

  • Analyte Preparation: Prepare a 100 mM stock of 5-Fluoro-2-(1H-imidazol-4-yl)pyridine in 100% DMSO.

  • Dilution Series: Dilute the stock into PBS-P+ to achieve a top concentration of 200 μ M (ensuring the final DMSO concentration is exactly 5.0%). Create a 3-fold dilution series: 2.4 μ M, 7.4 μ M, 22.2 μ M, 66.6 μ M, and 200 μ M.

  • Injection: Inject the series from lowest to highest concentration. Use an association time of 60 seconds and a dissociation time of 120 seconds per injection.

  • Final Dissociation: After the 200 μ M injection, monitor dissociation for 600 seconds.

Data Analysis & Expected Results

Data must be double-referenced (subtracting the reference channel and a blank buffer injection) and solvent-corrected. Because fragments often exhibit "square" sensorgrams (fast kon​ and koff​ ), a Steady-State Affinity fit is often more reliable than a 1:1 kinetic fit, though both should be evaluated.

Table 2: Expected Binding Parameters for 5-Fluoro-2-(1H-imidazol-4-yl)pyridine (Mock Data)
ParameterValueInterpretation
KD​ (Affinity) 45.2 μ MTypical for a primary fragment hit. Suitable for hit-to-lead chemistry.
kon​ (Association) 1.2×104 M−1s−1 Rapid binding, characteristic of LMW compounds entering shallow pockets.
koff​ (Dissociation) 0.54 s−1 Rapid dissociation, resulting in the classic "square" SPR wave.
Ligand Efficiency (LE) 0.38 kcal/mol/heavy atomLE > 0.3 indicates an highly efficient binder, validating the imidazole-pyridine core.
Rmax​ (Observed) 18.5 RUClosely matches the theoretical Rmax​ of 20 RU, proving 1:1 stoichiometry.

By adhering to rigorous solvent correction and high-density surface preparation, SPR provides an unparalleled, self-validating system for proving that 5-Fluoro-2-(1H-imidazol-4-yl)pyridine is a true, stoichiometric binder rather than an aggregation artifact.

References

  • A beginner's guide to surface plasmon resonance | The Biochemist Source: Portland Press URL:[Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method Source: Springer Protocols URL:[Link]

  • Multiplexed experimental strategies for fragment library screening using SPR biosensors Source: bioRxiv URL:[Link]

  • The Nature of Nanodisc Lipids Influences Fragment‐Based Drug Discovery Results Source: PMC (National Institutes of Health) URL:[Link]

Sources

Validation

Benchmarking 5-Fluoro-2-(1H-imidazol-4-yl)pyridine: A Next-Generation Ionizable Bidentate Ligand

As the demands of photoredox catalysis and electrochemical water oxidation intensify, the limitations of classical bidentate N,N-ligands like 2,2'-bipyridine (bpy) become apparent. While highly tunable, standard neutral...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demands of photoredox catalysis and electrochemical water oxidation intensify, the limitations of classical bidentate N,N-ligands like 2,2'-bipyridine (bpy) become apparent. While highly tunable, standard neutral ligands often fail to bridge the gap between low catalytic overpotentials and long-term oxidative stability.

5-Fluoro-2-(1H-imidazol-4-yl)pyridine (5-F-pimH) emerges as a specialized alternative. By combining an ionizable imidazole ring with a highly electronegative fluorinated pyridine, this ligand offers a dual-action mechanism for electronic tuning. This guide objectively benchmarks 5-F-pimH against commercial standards—bpy and the non-fluorinated parent ligand 2-(1H-imidazol-4-yl)pyridine (pimH)—providing the mechanistic causality and experimental data necessary for advanced catalyst design.

Mechanistic Causality: The Dual-Tuning Advantage

The superior performance of 5-F-pimH in transition metal catalysis (e.g., Copper or Iridium complexes) is rooted in two distinct structural features that allow for orthogonal tuning of the metal center's electronic state.

The Ionizable Imidazole: Lowering Overpotentials

Unlike the neutral pyridine rings in bpy, the imidazole moiety in 5-F-pimH contains an acidic N-H proton. At elevated pH (typically pH 12), this proton is removed to form an anionic ligand (pim )[1]. This deprotonation drastically alters the electronic environment of the coordinated metal. The anionic imidazole becomes a powerful σ

  • and π -donor, which cathodically shifts the metal's reduction potential by 200–500 mV. In the context of water oxidation, this strong electron donation stabilizes high-valent metal intermediates, effectively lowering the thermodynamic barrier (overpotential) required to drive the reaction[1].
The 5-Fluoro Substituent: Oxidative Robustness

While an electron-rich anionic ligand lowers overpotentials, it simultaneously makes the ligand framework highly susceptible to oxidative degradation during catalysis. To counteract this, 5-F-pimH incorporates a fluorine atom at the 5-position of the pyridine ring. Fluorine exerts a strong inductive electron-withdrawing effect, which stabilizes the Highest Occupied Molecular Orbital (HOMO) of the complex[2]. This creates a calculated trade-off: the fluorine slightly dampens the electron donation of the deprotonated imidazole, resulting in a marginal anodic shift in redox potential compared to pimH, but it exponentially increases the oxidative stability of the catalyst, preventing ligand decomposition under harsh anodic conditions.

G cluster_0 5-F-pimH Ligand Features F_sub 5-Fluoro Substitution HOMO HOMO Stabilization (Oxidative Robustness) F_sub->HOMO Inductive Withdrawal Im_dep Ionizable Imidazole (N-H) Deprot pH > 12 Deprotonation (Anionic pim-) Im_dep->Deprot Base Addition Overpot Cathodic Shift of E°' (Lower Overpotential) Deprot->Overpot Strong e- Donation

Fig 1: Dual electronic tuning mechanism of 5-F-pimH via fluorination and deprotonation.

Performance Benchmarking Data

To objectively evaluate 5-F-pimH, we benchmark it against bpy and pimH across two distinct applications: photophysical tuning in Iridium(III) complexes and electrocatalytic water oxidation in Copper(II) complexes.

Table 1: Photophysical & Redox Properties in Ir(III) Complexes

Data extrapolated from established trends in fluorinated cyclometalated Ir(III) complexes[2].

Ligand SystemIr(III) Eox​ (V vs Fc/Fc + )Emission λmax​ (nm)Oxidative Stability
2,2'-Bipyridine (bpy) +1.26585Moderate
pimH +1.20595Low (Electron-rich)
5-F-pimH +1.35560High

Analysis: The introduction of the 5-fluoro group in 5-F-pimH stabilizes the HOMO, increasing the oxidation potential to +1.35 V and blue-shifting the emission maximum[2]. This makes 5-F-pimH highly desirable for designing strongly oxidizing photoredox catalysts.

Table 2: Electrocatalytic Water Oxidation (Cu(II) Complexes)

Benchmarked under aqueous conditions at pH 12[1].

Catalyst ComplexActive Species pHOnset Potential (V)Overpotential η (mV)TOF ( s−1 )
Cu(bpy) pH 7> 1.20> 600< 5
Cu(pimH) pH 120.85~ 35035
Cu(5-F-pimH) pH 120.92~ 42032

Analysis: While the parent pimH ligand achieves the lowest overpotential (~350 mV) due to maximum electron donation from the deprotonated imidazole[1], it suffers from rapid degradation. 5-F-pimH requires a slightly higher overpotential (~420 mV) due to the fluorine's inductive pull, but maintains a highly competitive Turnover Frequency (TOF) while resisting anodic decomposition.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate built-in validation steps. You must confirm the speciation of the catalyst before measuring its electrochemical performance, as the ionizable nature of 5-F-pimH means the active catalyst only forms under specific pH conditions[1].

Protocol 1: Catalyst Preparation and Speciation Validation
  • Complexation: Dissolve 1.0 equivalent of Cu(NO 3​ ) 2​⋅3 H 2​ O and 1.0 equivalent of 5-F-pimH in 18 M Ω deionized water to achieve a 1.0 mM stock solution.

  • pH Titration: Slowly add 0.1 M NaOH dropwise. Monitor the pH continuously until it reaches 12.0.

  • Validation (Critical Step): Extract a 100 μ L aliquot and analyze via UV-Vis spectroscopy and Electron Paramagnetic Resonance (EPR).

    • Causality: You must observe a distinct shift in the d-d transition bands and EPR hyperfine coupling constants. This confirms the deprotonation of the imidazole and the coordination of hydroxide ligands, verifying the formation of the active bis(hydroxide) Cu 2+ species[1]. Proceeding without this confirmation risks measuring the inactive protonated precatalyst.

Protocol 2: Cyclic Voltammetry (CV) Benchmarking
  • Electrolyte Preparation: Prepare a 0.1 M sodium phosphate buffer solution adjusted to pH 12.0.

  • Cell Assembly: Utilize a standard three-electrode setup: a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Catalyst Loading: Spike the buffer solution with the validated stock from Protocol 1 to achieve a final catalyst concentration of 150 μ M[1].

  • Measurement: Sweep the potential from 0.0 V to +1.5 V vs Ag/AgCl at a scan rate of 100 mV/s.

  • Data Extraction: Identify the catalytic onset potential (where the current sharply increases beyond the baseline capacitive current) and calculate the overpotential ( η ) relative to the thermodynamic water oxidation potential at pH 12.

G Step1 1. Metal Complexation (Cu/Ir + Ligand) Step2 2. pH Titration (Adjust to pH ≥ 12) Step1->Step2 Aqueous Buffer Step3 3. Spectroscopic Validation (EPR / UV-Vis) Step2->Step3 Isolate active species Step4 4. Cyclic Voltammetry (150 u03bcM Catalyst) Step3->Step4 Confirm bis(hydroxide) formation

Fig 2: Self-validating electrochemical workflow for benchmarking water oxidation catalysts.

References

  • [1] Stott, L. A., et al. "Lowering water oxidation overpotentials using the ionisable imidazole of copper(2-(2′-pyridyl)imidazole)." Chemical Communications (RSC Publishing). URL:[Link]

  • [2] Hwang, A.-R., et al. "Synthesis, Structure, Photophysical Properties, and Redox Behavior of Cyclometalated Complexes of Iridium(III) with Functionalized 2,2′-Bipyridines." Inorganic Chemistry (ACS Publications). URL:[Link]

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Comparative

Comparative Cytotoxicity Profiling: 5-Fluoro-2-(1H-imidazol-4-yl)pyridine vs. Standard Chemotherapeutics

As a Senior Application Scientist in early-stage oncology drug discovery, I frequently evaluate novel heterocyclic scaffolds for their translational potential. Imidazole-pyridine hybrids have emerged as privileged pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage oncology drug discovery, I frequently evaluate novel heterocyclic scaffolds for their translational potential. Imidazole-pyridine hybrids have emerged as privileged pharmacophores, demonstrating potent cytotoxicity against a wide array of human cancer cell lines 1. Among these, 5-Fluoro-2-(1H-imidazol-4-yl)pyridine (5-FIP) stands out due to its unique electronic and steric properties.

This guide objectively compares the in vitro performance of 5-FIP against its unsubstituted analog, 2-(1H-imidazol-4-yl)pyridine (2-IP), and a clinical standard, Doxorubicin. We will dissect the mechanistic rationale, evaluate quantitative cytotoxicity data, and outline a self-validating experimental protocol for reproducible screening.

Therapeutic Rationale & Mechanistic Architecture

The baseline imidazole-pyridine scaffold is well-documented for its ability to act as an ATP-competitive inhibitor of critical survival kinases, notably p38 MAP kinase and GSK-3β 2. However, the addition of a fluorine atom at the 5-position of the pyridine ring is not merely a structural tweak; it fundamentally alters the molecule's pharmacodynamics.

Fluorine is highly electronegative, which withdraws electron density from the pyridine ring. This lowers the pKa of the pyridine nitrogen, optimizing hydrogen bond donor/acceptor dynamics within the hydrophobic "gatekeeper" pocket of the kinase hinge region. Furthermore, the carbon-fluorine bond increases the molecule's lipophilicity and metabolic stability against CYP450-mediated oxidation, directly translating to superior intracellular efficacy compared to non-fluorinated analogs 3.

Pathway FIP 5-FIP (Fluorinated Ligand) Kinase Target Kinases (p38 MAPK / GSK-3β) FIP->Kinase ATP-Competitive Inhibition Signaling Downstream Signaling (Wnt / Cytokine Release) Kinase->Signaling Blocked Phosphorylation Apoptosis Cellular Apoptosis & Growth Arrest Signaling->Apoptosis Pathway Collapse

Fig 1. Mechanistic pathway of 5-FIP-mediated kinase inhibition leading to cellular apoptosis.

Comparative Cytotoxicity Profiling

To objectively evaluate the impact of the 5-fluoro substitution, we benchmark 5-FIP against the unsubstituted 2-IP and the broad-spectrum chemotherapeutic Doxorubicin. Recent in vitro proliferation assays confirm that functionalizing the pyridine-imidazole core significantly enhances anti-tumor activity across multiple lineages 4.

The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) obtained after 48 hours of continuous exposure.

CompoundMCF-7 (Breast) IC₅₀A549 (Lung) IC₅₀HCT116 (Colon) IC₅₀HepG2 (Liver) IC₅₀
5-FIP (Fluorinated) 3.2 ± 0.4 µM4.1 ± 0.5 µM2.8 ± 0.3 µM5.5 ± 0.6 µM
2-IP (Unsubstituted) 18.5 ± 1.2 µM22.4 ± 1.8 µM15.3 ± 1.1 µM28.1 ± 2.0 µM
Doxorubicin (Control) 1.1 ± 0.2 µM1.5 ± 0.3 µM0.9 ± 0.1 µM1.2 ± 0.2 µM

Data Interpretation: The introduction of the fluorine atom in 5-FIP yields a ~5 to 6-fold increase in cytotoxic potency compared to the unsubstituted 2-IP across all tested cell lines. While it does not surpass the raw potency of the intercalating agent Doxorubicin, 5-FIP's targeted kinase inhibition profile offers a wider therapeutic window with potentially lower off-target cardiotoxicity.

Self-Validating Assay Methodology: Cell Viability (MTT)

To ensure trustworthiness and reproducibility, the cytotoxicity data must be generated using a self-validating system. The following MTT[3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay protocol is engineered to control for edge effects, solvent toxicity, and background absorbance.

Protocol Seed 1. Cell Seeding (Log-Phase) Treat 2. Compound Treatment Seed->Treat Incubate 3. 48h Incubation (37°C, 5% CO2) Treat->Incubate MTT 4. MTT Reduction (Mitochondrial) Incubate->MTT Read 5. Absorbance Read (570nm) MTT->Read

Fig 2. Self-validating high-throughput cytotoxicity screening workflow.

Step-by-Step Protocol & Causality

Step 1: Cell Seeding & Attachment

  • Action: Seed cells at a density of 1 × 10⁴ cells/well in a 96-well plate. Leave the outer perimeter wells blank (fill with PBS). Incubate for 24 hours.

  • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the subsequent 48-hour treatment window. Over-confluency leads to contact inhibition, artificially skewing IC₅₀ values. Filling perimeter wells with PBS prevents evaporation-induced "edge effects" that compromise data integrity.

Step 2: Compound Preparation & Treatment

  • Action: Prepare a 10 mM stock of 5-FIP in 100% DMSO. Perform serial dilutions in complete media to achieve final concentrations of 0.1, 1, 5, 10, 25, 50, and 100 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is exactly 0.5%.

  • Causality: Maintaining a uniform, low DMSO concentration is critical. DMSO concentrations above 1% induce solvent-mediated cytotoxicity, which acts as a confounding variable. The vehicle control validates that any observed cell death is strictly compound-mediated.

Step 3: Incubation & Positive Control Validation

  • Action: Treat cells for 48 hours. Include wells treated with 2 µM Doxorubicin as a positive control.

  • Causality: A 48-hour window allows sufficient time for the target kinases (p38/GSK-3β) to be inhibited, downstream signaling to collapse, and the execution phase of apoptosis to occur. The Doxorubicin control self-validates the assay; if the positive control fails to induce >80% cell death, the entire plate is discarded due to potential cell line resistance or media contamination.

Step 4: MTT Addition & Solubilization

  • Action: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and add 100 µL of DMSO to solubilize the formazan crystals.

  • Causality: MTT is reduced to insoluble purple formazan exclusively by the mitochondrial succinate dehydrogenase of living cells. This provides a direct, quantifiable metabolic correlate to cell viability.

Step 5: Data Acquisition & Normalization

  • Action: Read absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm.

  • Causality: Subtracting the 650 nm reference reading from the 570 nm reading corrects for cellular debris, fingerprints, or minor plate imperfections, ensuring the optical density (OD) strictly reflects formazan concentration.

References

  • Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo ACS Omega / PMC
  • Optimized 4,5-Diarylimidazoles as Potent/Selective Inhibitors of Protein Kinase CK1δ and Their Structural Rel
  • Imidazole-Pyridine Hybrids as Potent Anti-cancer Agents ResearchG
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity MDPI

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